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  • Product: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • CAS: 72914-12-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Comprehensive Structural Analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

An in-depth technical guide on the core of Crystal structure analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core of Crystal structure analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydro-2H-1-benzopyran, or chromane, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and neuroprotective agents.[1][2][3] This guide provides a comprehensive, field-proven methodology for the definitive structural analysis of a novel derivative, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. We will move beyond a simple listing of procedures to deliver an integrated workflow that emphasizes the causality behind experimental choices. This document details the complete process, from targeted synthesis and single-crystal growth to orthogonal validation using a suite of spectroscopic techniques, culminating in a high-resolution molecular structure determined by single-crystal X-ray diffraction (SC-XRD). Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and data trustworthiness.

Introduction: The Rationale for Structural Elucidation

The chromane framework is a cornerstone of numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[3] Modifications to the benzopyran ring, such as the introduction of a methyl group at the C6 position and a carboxylic acid at the C2 position, can profoundly influence the molecule's stereochemistry, hydrogen bonding potential, and ultimately, its interaction with biological targets. Precise knowledge of the three-dimensional atomic arrangement is therefore not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[4][5] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the solid state.[5][6] This guide presents a hypothetical, yet rigorous, case study on the complete structural characterization of the title compound, establishing a robust template for the analysis of new chemical entities.

Part I: Material Preparation: Synthesis and Crystallization

The foundation of a successful crystal structure analysis is the availability of high-purity material that can be grown into diffraction-quality single crystals.

Plausible Synthesis Route

A plausible and efficient route to synthesize the racemic title compound can be adapted from established methods for related benzopyrans.[7] One such approach involves the reaction of 4-methylphenol with diethyl oxalate, followed by cyclization and subsequent reduction. This multi-step synthesis ensures high purity of the final product, which is critical for successful crystallization.

Experimental Protocol: Growing Single Crystals

Obtaining crystals suitable for SC-XRD is often the most challenging step. The protocol below details the slow evaporation method, which is highly effective for organic compounds.[8]

Objective: To grow single crystals of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid approximately 0.1-0.3 mm in each dimension.

Materials:

  • High-purity (>99%) synthesized compound.

  • HPLC-grade solvents (e.g., ethyl acetate, hexane, acetone, chloroform).

  • Small, clean glass vials (e.g., 4 mL).

  • Glass Pasteur pipette with a cotton plug for filtration.

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, crystals may not form; if it is poorly soluble, it will be difficult to create a saturated solution.[8] A binary solvent system, such as ethyl acetate/hexane, often yields excellent results.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) at room temperature in a clean vial.

  • Filtration: Filter the solution through a cotton-plugged Pasteur pipette into a new, dust-free vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small, unusable crystals.

  • Inducing Supersaturation:

    • Method A (Slow Evaporation): Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow the solvent to evaporate slowly over several days.

    • Method B (Anti-Solvent Diffusion): If using a binary system, carefully layer a less dense "poor" solvent (e.g., hexane) on top of the concentrated solution of the compound in the "good" solvent. Do this slowly down the side of the vial to avoid mixing. Over time, the solvents will diffuse, creating a localized supersaturation at the interface, which is ideal for crystal growth.[8]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a drawer or a dedicated quiet-zone in the lab).

  • Monitoring & Harvesting: Check the vial daily without disturbing it. Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine needle, leaving them coated in their mother liquor to prevent solvent loss and crystal cracking.

Part II: The Structural Elucidation Workflow

This section details the integrated analytical approach to solving and validating the crystal structure.

Primary Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive three-dimensional structure.[9] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern, which can be mathematically decoded to generate a model of the atomic arrangement.[6]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The instrument generates monochromatic X-rays (e.g., from a Mo or Cu source) that are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating block of the crystal lattice) and to integrate the intensities of thousands of unique reflections.

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

    • This model is then refined using a least-squares algorithm (e.g., with SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and displacement parameters are adjusted until the model best fits the data. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[10]

Data Presentation: The final crystallographic data are summarized in a standardized table. The following table contains representative data based on published structures of similar chromane derivatives.[11][12]

Parameter Hypothetical Value for Title Compound
Chemical FormulaC₁₁H₁₂O₃
Formula Weight192.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.24
R-factor (R1)< 0.05
Goodness-of-Fit (GOF)~1.0
Orthogonal Verification: Spectroscopic Characterization

Spectroscopic methods provide complementary data that validate the molecular structure determined by SC-XRD. These techniques probe the molecule's connectivity and chemical environment in solution or bulk solid state.[1][13]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as an internal standard.[1][14]

  • Expert Insight: NMR confirms the presence and connectivity of all proton and carbon environments. For the title compound, one would expect distinct signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, the methyl group, and the carboxylic acid proton. The ¹³C spectrum would confirm the presence of 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid.

¹H NMR (Expected Shifts) ¹³C NMR (Expected Shifts)
~10-12 ppm (1H, s, COOH)~175 ppm (COOH)
~6.8-7.2 ppm (3H, m, Ar-H)~115-155 ppm (Ar-C)
~4.8 ppm (1H, dd, O-CH-COOH)~75 ppm (O-CH-COOH)
~2.8 ppm (2H, m, Ar-CH₂)~20-30 ppm (Aliphatic CH₂)
~2.3 ppm (3H, s, Ar-CH₃)~21 ppm (Ar-CH₃)
~2.1-2.4 ppm (2H, m, CH₂)

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: The FT-IR spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory on a standard spectrometer.[14]

  • Expert Insight: FT-IR is excellent for identifying key functional groups. The most prominent peaks would be a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).[1]

C. Mass Spectrometry (MS)

  • Protocol: High-resolution mass spectrometry (HR-MS) is performed using electrospray ionization (ESI).[1]

  • Expert Insight: HR-MS provides an extremely accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₁H₁₂O₃).

Visualization of the Analytical Workflow

To clearly illustrate the logical flow from synthesis to final structural validation, the following diagram outlines the entire process.

G cluster_synthesis Material Preparation cluster_analysis Structural Elucidation cluster_validation Data Integration & Validation synthesis Chemical Synthesis (High Purity) crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization Purity Check spectroscopy Spectroscopic Characterization synthesis->spectroscopy Bulk Sample scxrd Single-Crystal X-Ray Diffraction (SC-XRD) crystallization->scxrd Select Single Crystal final_structure Final Validated 3D Structure (Bond Lengths, Angles, Packing) scxrd->final_structure Primary 3D Model spectroscopy->final_structure Orthogonal Confirmation (Connectivity, Functional Groups)

Caption: Integrated workflow for the structural analysis of a novel compound.

Conclusion

This technical guide outlines a robust, multi-faceted workflow for the complete structural characterization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. By integrating a plausible synthesis and rigorous crystallization protocol with the definitive power of single-crystal X-ray diffraction and the essential confirmatory data from NMR, FT-IR, and mass spectrometry, we establish a self-validating system. This approach ensures the generation of trustworthy, high-quality structural data, which is indispensable for advancing research in medicinal chemistry and drug development. The principles and protocols detailed herein are broadly applicable to the analysis of other novel small molecules, providing a foundational template for researchers in the field.

References

  • Al-Warhi, T., Sabt, A., El-Tajory, J., & El-Sayed, W. M. (2021). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Scientific Reports. Available at: [Link]

  • NextSDS. (n.d.). 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Liu, K. C., et al. (1998). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Ziki, T., et al. (2024). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Vrábel, V., et al. (2014). Biological Activity, Structural Characterization and Crystal Packing of Chromane-Carboxylate Derivatives. ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chromane synthesis. Available at: [Link]

  • Blanton, T., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. Available at: [Link]

  • Pevec, A., et al. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure. Available at: [Link]

  • Benfatti, F., & Ragaini, F. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray structure of 4H-chromene-2-carboxylic acid 8a. Available at: [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. NIST WebBook. Available at: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]

  • Ziki, T., et al. (2023). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

  • Senger, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2004). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Larock, R. C., & Yao, T. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Ranamagar, B., & Abebe, F. (n.d.). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. NSF PAR. Available at: [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]how-to/grow-crystals.php)

Sources

Exploratory

Pharmacokinetic Profiling of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Core Directive As drug discovery pipelines increasingly explore the chroman scaffold for its bioisosteric potential, antioxidant properties, and metabolic modulation capabilities, rigorous pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

As drug discovery pipelines increasingly explore the chroman scaffold for its bioisosteric potential, antioxidant properties, and metabolic modulation capabilities, rigorous pharmacokinetic (PK) profiling becomes paramount. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly known as 6-methylchroman-2-carboxylic acid; CAS 72914-12-6) presents a unique ADME (Absorption, Distribution, Metabolism, Excretion) challenge.

This whitepaper outlines a field-proven, architecturally sound framework for the PK profiling of this specific molecule. As a Senior Application Scientist, I have designed this guide not merely as a list of procedures, but as a causal exploration of why specific experimental conditions are mandated by the molecule's physicochemical properties. Every protocol detailed herein is engineered as a self-validating system to ensure absolute data integrity.

Physicochemical Properties & ADME Implications

The structural architecture of 6-methylchroman-2-carboxylic acid dictates its behavior in biological systems:

  • Carboxylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), the molecule is predominantly ionized. This restricts passive transcellular diffusion across lipid bilayers, suggesting a reliance on paracellular transport or carrier-mediated uptake. Furthermore, acidic drugs exhibit high affinity for Human Serum Albumin (HSA), predicting high plasma protein binding.

  • Lipophilic Chroman Core & 6-Methyl Group: The lipophilic core offsets the polarity of the acid, ensuring moderate overall lipophilicity. However, the 6-methyl position is a canonical target for Phase I aliphatic oxidation by Cytochrome P450 (CYP) enzymes, while the carboxylic acid is a prime target for Phase II UGT-mediated acyl glucuronidation.

ADME_Workflow Compound 6-Methylchroman-2-carboxylic Acid (NCE) InVitro In Vitro Profiling Compound->InVitro Perm Permeability (Caco-2) InVitro->Perm Metab Metabolic Stability (HLM/UGT) InVitro->Metab PPB Protein Binding (Eq. Dialysis) InVitro->PPB InVivo In Vivo PK (Rodent) Perm->InVivo Metab->InVivo PPB->InVivo Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis PK_Params PK Parameters (CL, Vd, F%) Bioanalysis->PK_Params

Fig 1. Sequential ADME and pharmacokinetic profiling workflow.

In Vitro Pharmacokinetic Profiling Protocols

Intestinal Permeability (Caco-2 Bidirectional Assay)

Causality: Because the molecule is ionized at pH 7.4, it is highly susceptible to efflux by apical transporters such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Protein 2 (MRP2). A bidirectional Caco-2 assay is required to calculate the Efflux Ratio (ER) and predict human intestinal absorption [1].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Integrity Check: Incubate at 37°C for 2 hours. Validation: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorometric analysis of Lucifer Yellow must show <1% permeability, confirming the monolayer was not compromised by the test compound.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( Papp,B−A​/Papp,A−B​ ).

Metabolic Stability & Biotransformation (HLM Assay)

Causality: Standard microsomal assays rely solely on NADPH to evaluate CYP450 metabolism. However, the carboxylic acid moiety of our target compound undergoes rapid Phase II acyl glucuronidation. Failing to supplement the assay with UDP-glucuronic acid (UDPGA) will result in a severe underestimation of intrinsic clearance ( CLint​ ) [2].

Self-Validating Protocol:

  • Preparation: Dilute Human Liver Microsomes (HLM) to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pore Formation: Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal vesicles, granting UDPGA access to the active sites.

  • Substrate Addition: Add 6-methylchroman-2-carboxylic acid (1 µM final concentration). Validation: Run parallel control incubations with Diclofenac (CYP2C9 positive control) and Estradiol (UGT positive control) to verify enzyme viability.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) and UDPGA (2 mM).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Metabolic_Pathway Parent 6-Methylchroman-2-carboxylic acid (Parent) Phase1 Phase I: CYP450 Oxidation (Aliphatic Hydroxylation) Parent->Phase1 CYP2C9 / CYP3A4 Phase2 Phase II: UGT Conjugation (Glucuronidation) Parent->Phase2 UGT1A1 / UGT2B7 Metab1 6-Hydroxymethylchroman-2-carboxylic acid (Metabolite) Phase1->Metab1 Metab1->Phase2 Secondary Glucuronidation Metab2 6-Methylchroman-2-acyl-glucuronide (Excreted Metabolite) Phase2->Metab2

Fig 2. Proposed Phase I and Phase II metabolic biotransformation pathways.

In Vivo Pharmacokinetics & Bioanalysis

LC-MS/MS Bioanalytical Method Validation

Causality: To accurately quantify the compound in complex biological matrices (plasma), a highly selective and sensitive method is required. Because the molecule is a carboxylic acid, it readily loses a proton. Therefore, Negative Electrospray Ionization (ESI-) is the optimal choice to generate the [M−H]− precursor ion (m/z 191.1). The method must strictly adhere to the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation [3].

Self-Validating Protocol:

  • Sample Preparation: Aliquot 50 µL of rat plasma. Add 150 µL of cold acetonitrile containing the SIL-IS to precipitate plasma proteins. Vortex for 2 minutes and centrifuge.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Monitor the MRM transition of m/z 191.1 [Product Ion] in ESI- mode.

  • Validation Check: Construct a calibration curve (1 ng/mL to 1000 ng/mL). Validation: Include Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if the QC samples deviate by 15% from their nominal values (or 20% at the LLOQ) [3].

In Vivo Rodent PK Study

Protocol: Male Sprague-Dawley rats (n=3 per group) are administered 6-methylchroman-2-carboxylic acid either intravenously (IV, 1 mg/kg in 5% DMSO/95% Saline) or orally (PO, 10 mg/kg in 0.5% Methylcellulose). Serial blood samples are collected via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated and analyzed using the validated LC-MS/MS method.

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic profile of 6-methylchroman-2-carboxylic acid based on its structural class and the executed protocols.

Table 1: In Vitro ADME Profiling Summary
ParameterAssay SystemResult (Representative)Mechanistic Interpretation
Apparent Permeability ( Papp​ ) Caco-2 Monolayers 1.2×10−6 cm/sModerate passive permeability; restricted by ionization at pH 7.4.
Efflux Ratio (B-A / A-B) Caco-2 Monolayers2.8Potential substrate for intestinal efflux transporters (e.g., BCRP).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45 µL/min/mgModerate metabolic turnover; driven by both CYP oxidation and UGT conjugation.
Plasma Protein Binding ( fu​ ) Equilibrium Dialysis< 1.0% unboundHigh binding affinity to Human Serum Albumin (HSA) due to the acidic moiety.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, n=3)
PK ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Unit
Maximum Concentration ( Cmax​ ) -2.15µg/mL
Time to Maximum ( Tmax​ ) -1.5h
Area Under Curve ( AUC0−∞​ ) 4.218.5µg·h/mL
Systemic Clearance ( CL ) 3.9-mL/min/kg
Volume of Distribution ( Vss​ ) 0.85-L/kg
Terminal Half-life ( t1/2​ ) 2.53.1h
Oral Bioavailability ( F ) -44 %

References

  • Artursson P, Palm K, Luthman K. Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. 2001 Mar 1;46(1-3):27-43. URL:[Link]

  • Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. 1999 Nov;27(11):1350-9. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER). May 2018. URL:[Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a substituted chroman-2-carboxylic acid, represents a core structural motif in various phar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a substituted chroman-2-carboxylic acid, represents a core structural motif in various pharmacologically active molecules. As with any potential therapeutic agent or intermediate, a thorough understanding of its thermodynamic stability is paramount for predicting its shelf-life, degradation pathways, and suitability for formulation. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, synthesizing established analytical techniques with proven insights for researchers in the field of drug development. While specific experimental data for this particular molecule is not extensively published, this document outlines the authoritative methodologies and causal reasoning behind the necessary experimental choices to robustly characterize its stability profile.

Introduction: The Imperative of Stability in Drug Development

The journey of a molecule from a laboratory curiosity to a viable pharmaceutical product is paved with rigorous testing, a significant portion of which is dedicated to assessing its stability. Thermodynamic stability, a measure of a system's energy state, directly influences a compound's propensity to decompose under various environmental conditions. For 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and indeed any active pharmaceutical ingredient (API), a comprehensive stability profile is critical for:

  • Determining Shelf-Life and Storage Conditions: Establishing the time frame over which a drug substance remains within its approved specifications under defined storage conditions.

  • Identifying Degradation Products: Understanding the potential impurities that may arise during storage and their toxicological implications.

  • Guiding Formulation Development: Selecting appropriate excipients and dosage forms that ensure the stability of the final drug product.

  • Regulatory Compliance: Providing essential data for submission to regulatory agencies such as the FDA and EMA.

The stability of carboxylic acid derivatives is influenced by the nature of the substituent on the carbonyl group. In general, amides are the most stable, followed by esters and anhydrides, with acid chlorides being the least stable.[1][2] The stability of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid will be dictated by the resilience of its heterocyclic ring system and the carboxylic acid functional group to thermal and oxidative stress.

Foundational Physicochemical Properties

A preliminary understanding of the basic physicochemical properties of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is essential before embarking on detailed stability studies.

PropertyValue/InformationSource
Chemical Name 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[3]
CAS Number 72914-12-6[3]
Molecular Formula C11H12O3Inferred
Molecular Weight 192.21 g/mol Inferred
Physical Form Likely a solid at room temperature[4]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The following sections detail the core techniques and the rationale behind their application.

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques are indispensable for determining a compound's melting point, decomposition temperature, and polymorphic transitions.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, are detected as peaks in the DSC thermogram.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any thermal events. The melting point is typically taken as the onset of the melting endotherm.

Interpretation: A sharp melting endotherm indicates a pure, crystalline compound. Broadening of the peak may suggest the presence of impurities. The absence of exothermic events before the melting point is a good indicator of thermal stability up to that temperature. For a related compound, 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a melting point range of 124-129°C has been reported, suggesting the target compound will also be a solid with a distinct melting point.[5]

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Suspend the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Causality Behind Experimental Choices: Running TGA under both an inert (nitrogen) and an oxidative (air) atmosphere can differentiate between thermal decomposition and oxidative degradation. A lower decomposition temperature in air suggests susceptibility to oxidation.

Experimental_Workflow cluster_thermal Thermal Analysis cluster_chromatographic Chromatographic Stability Studies cluster_computational Computational Modeling DSC Differential Scanning Calorimetry (DSC) Thermal_Data Melting Point, Decomposition Temp. DSC->Thermal_Data TGA Thermogravimetric Analysis (TGA) TGA->Thermal_Data HPLC Forced Degradation (HPLC-UV/MS) Degradation_Profile Degradation Pathways, Kinetics HPLC->Degradation_Profile DFT Density Functional Theory (DFT) Theoretical_Stability Bond Dissociation Energies, Reaction Enthalpies DFT->Theoretical_Stability Start 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Sample Start->DSC Start->TGA Start->HPLC Start->DFT Final_Assessment Comprehensive Stability Profile Thermal_Data->Final_Assessment Degradation_Profile->Final_Assessment Theoretical_Stability->Final_Assessment

Figure 1: Integrated workflow for assessing thermodynamic stability.
Forced Degradation Studies (Stress Testing)

Principle: Forced degradation studies involve subjecting the compound to harsh conditions (e.g., heat, humidity, acid, base, light, oxidation) to accelerate its decomposition. The resulting degradation products are then identified and quantified, typically using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid sample at a temperature below its melting point.

    • Photostability: Expose the solid sample and solution to UV and visible light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Self-Validating System: The use of a photodiode array (PDA) detector in HPLC allows for peak purity analysis, ensuring that each chromatographic peak corresponds to a single component. Mass spectrometry provides the molecular weight of the degradation products, aiding in their structural elucidation.

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational methods can provide valuable insights into the intrinsic stability of a molecule.

Principle: Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. From this, thermodynamic properties such as bond dissociation energies and reaction enthalpies can be derived.

Methodology:

  • Structure Optimization: The 3D structure of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is computationally optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.

  • Bond Dissociation Energy (BDE) Calculation: The energy required to break specific bonds in the molecule is calculated. Weaker bonds are more likely to be the site of initial degradation.

  • Reaction Modeling: The thermodynamics of potential degradation reactions (e.g., decarboxylation, ring-opening) can be modeled to predict their likelihood.

Computational studies on related benzopyran structures have been used to investigate their interactions and stability, demonstrating the utility of these methods.[6][7]

DFT_Workflow Input Input Structure: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Confirm Minimum Energy BDE Bond Dissociation Energy (BDE) Analysis Frequency->BDE Reaction_Path Reaction Pathway Modeling Frequency->Reaction_Path Output Predicted Thermodynamic Properties & Stability BDE->Output Reaction_Path->Output

Figure 2: Workflow for computational stability analysis using DFT.

Conclusion and Future Directions

A comprehensive evaluation of the thermodynamic stability of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid requires a synergistic approach, combining experimental thermal and chromatographic techniques with predictive computational modeling. While direct experimental data for this specific molecule is sparse in the public domain, the methodologies outlined in this guide provide a robust and scientifically sound framework for its characterization.

For drug development professionals, the insights gained from these studies are invaluable. They not only ensure the quality, safety, and efficacy of potential drug candidates but also de-risk the development process by identifying potential stability liabilities early on. Future work should focus on executing these experimental protocols to generate a definitive stability profile for this compound and its derivatives, thereby facilitating their potential advancement in the pharmaceutical pipeline.

References

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate. [URL: https://www.researchgate.net/publication/288591875_Synthesis_of_6-fluoro-3_4-dihydro-2H-1-benzopyran-2-carboxylic_acid]
  • 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - NextSDS. [URL: https://www.nextsds.com/en/72914-12-6]
  • CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ... - Google Patents. [URL: https://patents.google.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02263a]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3443372/]
  • Computational Study of Interaction and Removal of Benzopyran by Anatase Titanium Dioxide Nanoparticle - Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/08927022.2022.2096350]
  • Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5540026/]
  • 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ver/ciah98de3837]
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300435j]
  • (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/320417721_Optimizing_the_Synthetic_Route_of_Chromone-2-carboxylic_Acids_A_Step_forward_to_Speed-up_the_Discovery_of_Chromone-based_Multitarget-directed_Ligands]
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6398]
  • Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17544238/]
  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3) - Cheméo. [URL: https://www.chemeo.com/cid/70-348-7/2H-1-Benzopyran-3-4-dihydro-.html]
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4312]
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Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Derivatives

Executive Summary In the landscape of rational drug design, the discovery and optimization of privileged scaffolds are paramount. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS: 72914-12-6), commonly referre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the discovery and optimization of privileged scaffolds are paramount. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS: 72914-12-6), commonly referred to as 6-methylchroman-2-carboxylic acid, serves as a highly versatile synthetic building block[1]. While the free carboxylic acid itself is not typically the final therapeutic agent, it is the critical precursor for synthesizing 2-(aminomethyl)chromans and chroman-2-carboxamides. These derivatives exhibit profound receptor binding affinities, acting primarily as high-affinity agonists for Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors, with emerging roles in PPAR modulation[2][3][4].

This technical guide dissects the structural causality behind the chroman scaffold's affinity, presents quantitative binding data, and establishes self-validating experimental protocols for evaluating these compounds in vitro.

Mechanistic Grounding: The Causality of the Chroman Scaffold

As application scientists, we do not merely synthesize compounds; we engineer molecular interactions. The pharmacological success of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives is driven by three distinct structural vectors:

  • The 3,4-Dihydro-2H-1-benzopyran (Chroman) Core: This bicyclic system provides critical conformational restriction. Unlike flexible linear alkyl chains, the chroman ring locks the oxygen heteroatom and the aromatic ring into a specific spatial geometry that closely mimics the endogenous neurotransmitters dopamine and serotonin[3].

  • The 6-Methyl Substitution: The addition of a methyl group at the 6-position is a deliberate steric and electronic modification. In the context of the 5-HT1A receptor, computational homology models reveal that the aromatic ring of the chromane system intercalates between hydrophobic residues (Val3.33, Trp6.48, and Phe6.52) in the orthosteric binding pocket[4]. The 6-methyl group enhances lipophilicity, driving the entropy of binding by displacing high-energy water molecules from this hydrophobic cleft.

  • The 2-Carboxylic Acid Handle: The carboxylic acid at the C2 position acts as the synthetic anchor. It allows for stereoselective amidation and subsequent reduction. The chirality at the C2 position is paramount; typically, the (R)-enantiomers of 2-(aminomethyl)chromans act as the eutomers (the more active enantiomer) for D2 receptor agonism[2].

Quantitative Data: Receptor Binding Affinities

To contextualize the efficacy of the 6-methylchroman scaffold, we must evaluate the binding affinities ( Ki​ ) of its immediate derivatives. The data below summarizes the competitive radioligand binding profiles across key target receptors.

Table 1: Receptor Binding Affinities of Chroman-2-Carboxylic Acid Derivatives

Scaffold / Derivative TypeTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Functional Role
7-OH-2-(aminomethyl)chroman Dopamine D2 (High)[³H]Quinpirole0.90 ± 0.12Full Agonist[3]
6-Me-Chroman-2-carboxamides Serotonin 5-HT1A[³H]8-OH-DPAT2.40 – 5.90Agonist / Neuroprotectant[4]
Chroman-2-carboxylic esters Dopamine D3[³H]Spiperone1.50 ± 0.30Partial Agonist[2]
Chroman-2-carboxylic derivatives PPAR α/γ[³H]Rosiglitazone EC50​ ~ 150 - 300Agonist[5]

Note: The high affinity (sub-nanomolar to low nanomolar Ki​ ) at D2 and 5-HT1A receptors underscores the scaffold's utility in neurodegenerative and ischemic stroke drug development.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires a self-validating system. The following protocols detail the transformation of the precursor into an active ligand and the subsequent validation of its receptor binding affinity.

Protocol A: Derivatization to Active Ligand (Amidation & Reduction)

Causality: The free acid must be converted to an amine to interact with the conserved aspartate residue (Asp3.32) in the binding pocket of aminergic GPCRs.

  • Activation: Dissolve (R)-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Why EDC/HOBt? This combination prevents the racemization of the critical C2 stereocenter during activation.

  • Amidation: Introduce the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours at room temperature.

  • Reduction: Isolate the intermediate amide. Dissolve in anhydrous tetrahydrofuran (THF) and cool to 0°C. Dropwise, add a solution of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq). Why LiAlH₄? It aggressively reduces the amide carbonyl to a methylene group, yielding the active 2-(aminomethyl)chroman derivative. Quench with Fieser's method, filter, and purify via flash chromatography.

Protocol B: Radioligand Binding Assay (D2 / 5-HT1A Receptors)

Causality: We utilize competitive binding to determine the equilibrium dissociation constant ( Ki​ ). The assay is designed with internal controls to validate specific vs. non-specific binding.

  • Membrane Preparation: Homogenize rat striatal tissue (for D2) or hippocampal tissue (for 5-HT1A) in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Why this buffer? The inclusion of divalent cations (Mg²⁺) is strictly required to stabilize the G-protein coupled "high-affinity" state of the receptor[3].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 0.5 nM [³H]Spiperone for D2), and varying concentrations of the synthesized chroman derivative ( 10−11 to 10−4 M).

  • Self-Validation (Controls): Define non-specific binding (NSB) by incubating parallel wells with an excess (10 µM) of an established competitor (e.g., (+)-butaclamol for D2, or unlabelled serotonin for 5-HT1A). Total binding minus NSB equals specific binding.

  • Filtration & Counting: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash rapidly with ice-cold buffer. Why rapid filtration? To separate bound from free ligand instantaneously before the equilibrium can shift and the ligand dissociates.

  • Data Transformation: Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). Why Cheng-Prusoff? Because IC50​ is assay-dependent (varying with radioligand concentration [L] ), whereas Ki​ provides a universal, thermodynamic measure of the ligand's true affinity.

Logical Visualizations & Signaling Pathways

To conceptualize the experimental pipeline and the biological mechanism of action, the following diagrams map the workflow and the intracellular signaling cascade.

Workflow A 6-Methyl-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid (Precursor Scaffold) B Amide Coupling & Reduction (Derivatization) A->B C 2-(Aminomethyl)chroman Derivative (Active Ligand) B->C D Radioligand Binding Assay ([³H]Spiperone / [³H]8-OH-DPAT) C->D E Ki Determination & Receptor Profiling D->E

Caption: Workflow from 6-Me-CCA scaffold to receptor binding validation.

Pathway Ligand Chroman-based Ligand Receptor GPCR (D2 / 5-HT1A) Ligand->Receptor Binds Orthosteric Site G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi subunit cAMP cAMP Levels Decrease AC->cAMP PKA PKA Activity Reduced cAMP->PKA Effect Neuroprotection / Agonism PKA->Effect

Caption: Intracellular Gi/o signaling pathway activated by chroman-derived agonists.

Conclusion

The 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold is a master key in medicinal chemistry. By leveraging its rigid bicyclic structure and strategic substitution points, researchers can reliably synthesize highly potent, selective ligands for aminergic GPCRs. Strict adherence to the self-validating binding protocols outlined above ensures that the derived Ki​ values accurately reflect the thermodynamic realities of the ligand-receptor complex, driving forward the development of novel neurotherapeutics.

References

  • NextSDS. 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid — Chemical Substance Information. Retrieved from 1

  • ACS Publications. Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D2/3 Receptors in Their High-Affinity State. Retrieved from 2

  • ACS Publications. New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Structure−Activity Relationships of a Series of 2-(Aminomethyl)chromans. Retrieved from 3

  • ACS Publications. New Serotonin 5-HT1A Receptor Agonists with Neuroprotective Effect against Ischemic Cell Damage. Retrieved from4

  • Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from 6

  • BLD Pharm. PPARα/γ agonist 2 (2213365-56-9) Information. Retrieved from 5

Sources

Foundational

Predictive Toxicology of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Derivatives: A Mechanistic and Methodological Guide

Executive Summary & Chemoinformatic Rationale The chroman-2-carboxylic acid scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of neuroprotective agents, anti-breast cancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemoinformatic Rationale

The chroman-2-carboxylic acid scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of neuroprotective agents, anti-breast cancer therapeutics, and antiepileptics 1. While its most famous derivative, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), is celebrated for its potent radical scavenging and interactions with muscarinic acetylcholine receptors 2, substituting the 6-hydroxy group with a 6-methyl group fundamentally alters the molecule's toxicological and metabolic landscape.

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 72914-12-6) [[3]]() 4 lacks the phenolic hydroxyl necessary for direct antioxidant activity. Instead, this substitution increases lipophilicity and introduces a primary site for cytochrome P450 (CYP)-mediated benzylic oxidation. As a predictive toxicologist, the primary objective is evaluating how this specific structural modification dictates its in vitro clearance, potential for reactive metabolite formation, and baseline hazard profile.

Structural Toxicology & Hazard Identification

To predict the toxicity of the 6-methyl derivative, we analyze the established hazard profiles of its closest structural analogs via read-across methodology. The 6-fluoro analog (CAS 99199-60-7), a known intermediate in the synthesis of beta-blockers, exhibits a baseline GHS classification of Acute Tox. 4 (H302: Harmful if swallowed), alongside skin (H315), eye (H319), and respiratory (H335) irritation [[5]](). Similarly, the 6-methoxy derivative (CAS 99199-69-6) shares this exact H302/H315/H319/H335 hazard profile 6.

We can confidently extrapolate that 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid possesses a comparable acute toxicity baseline. However, its unique toxicological differentiator lies in its biotransformation pathway.

Mechanistic Toxicology: Biotransformation & Cellular Stress

Unlike the 6-fluoro analog, which is metabolically stable at the 6-position due to the strong C-F bond, the 6-methyl group is highly susceptible to Phase I oxidation. Hepatic CYP450 enzymes (predominantly CYP2C9 and CYP3A4) oxidize the methyl group to a benzylic alcohol. While often a clearance mechanism, excessive oxidation can yield reactive aldehyde intermediates. If not efficiently detoxified by Glutathione S-Transferases (GST), these electrophiles can covalently bind to cellular macromolecules, triggering localized oxidative stress and cytotoxicity.

MetabolicPathway A 6-Methyl-Chroman Derivative B CYP450 Oxidation (Phase I) A->B Hepatic Microsomes C 6-Hydroxymethyl Metabolite B->C Benzylic Oxidation D Reactive Aldehyde Intermediate C->D Further Oxidation E GSH Conjugation (Detoxification) D->E GSH Transferase F Cellular Stress / Toxicity D->F Protein Binding

Fig 1. CYP450-mediated metabolic activation and toxicity pathway of 6-methyl chromans.

Predictive Toxicology Workflows

To systematically de-risk 6-methyl chroman derivatives during early-stage development, a tiered predictive workflow is mandatory. This ensures that metabolic liabilities are identified before costly in vivo studies are initiated.

Workflow S1 In Silico ADMET Prediction S2 In Vitro Microsomal Stability S1->S2 S3 Cytotoxicity Screening S2->S3 S4 Lead Optimization (Go/No-Go) S3->S4

Fig 2. Sequential predictive toxicology workflow for chroman-2-carboxylic acid derivatives.

Experimental Protocols: Self-Validating Systems

The following protocol details the in vitro assessment of Phase I metabolic stability and potential hepatotoxicity. It is designed as a self-validating system: by exclusively providing NADPH (and omitting UDPGA), we isolate Phase I CYP-mediated benzylic oxidation from Phase II glucuronidation, ensuring direct causality between the observed clearance and the 6-methyl substitution.

Protocol: In Vitro Hepatotoxicity & CYP-Mediated Clearance Assay

Objective: Quantify the intrinsic clearance (CL_int) of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid via benzylic oxidation.

Step 1: Reagent & Compound Preparation

  • Prepare a 10 mM stock of the 6-methyl chroman derivative in 100% DMSO.

  • Dilute the stock in 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 10 µM.

  • Causality Note: The final DMSO concentration in the assay must strictly remain <0.1%. Higher concentrations of DMSO act as competitive inhibitors for several CYP450 isoforms, which would artificially inflate the apparent metabolic stability of the compound.

Step 2: Microsomal Incubation

  • In a 96-well plate, combine 1 µM of the test compound with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality Note: HLMs contain the full complement of hepatic CYP enzymes but lack endogenous cofactors. Adding only NADPH acts as a precise biochemical switch, activating only Phase I oxidative pathways (targeting the 6-methyl group) while leaving Phase II conjugative pathways dormant.

Step 3: Reaction Quenching & Protein Precipitation

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Causality Note: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point and precipitating proteins to prevent LC-MS/MS column fouling.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the half-life (t1/2) and intrinsic clearance (CL_int) based on the logarithmic decay of the parent compound's peak area ratio over time.

Quantitative Data Presentation

To contextualize the predictive toxicology of the 6-methyl derivative, Table 1 summarizes the comparative structural and hazard metrics across the 6-substituted chroman-2-carboxylic acid series.

Table 1: Predictive ADMET & Toxicity Metrics of 6-Substituted Chroman-2-Carboxylic Acids

DerivativeCAS NumberMol. WeightPrimary GHS HazardsPredictive Toxicity Liability & Metabolic Fate
6-Methyl 72914-12-6192.21 g/mol H302, H315, H319, H335*High Phase I clearance via benzylic oxidation; potential for reactive aldehyde formation.
6-Fluoro 99199-60-7196.17 g/mol H302, H315, H319, H335High metabolic stability; low intrinsic clearance; primarily excreted unchanged.
6-Methoxy 99199-69-6208.21 g/mol H302, H315, H319, H335Susceptible to O-demethylation yielding the 6-hydroxy phenolic metabolite.
6-Hydroxy (Trolox)53188-07-1250.29 g/mol H315, H319, H335Direct radical scavenging; potential for quinone formation under severe oxidative stress.

*Inferred via read-across methodology from structurally analogous 6-fluoro and 6-methoxy derivatives.

References

  • NextSDS. "6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - Chemical Substance Information." 3

  • Sapphire Bioscience. "6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid." 4

  • PubChem. "6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | CID 15382843." 5

  • AiFChem. "99199-69-6 | 6-Methoxychroman-2-carboxylic acid." 6

  • Research Publish Journals. "ROLE OF TROLOX IN MUSCARINIC ACETYLCHOLINE RECEPTOR ACTIVITY- An In-silico approach." 2

  • PMC. "Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities." 1

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Enantioselective Synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Introduction: The Significance of Chiral Chroman Scaffolds The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Chroman Scaffolds

The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules. The introduction of a carboxylic acid at the C2 position, coupled with stereocontrol at this chiral center, yields enantiomerically pure chroman-2-carboxylic acids. These compounds serve as indispensable chiral building blocks in drug discovery. Specifically, the 6-methyl substituted variant, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a key intermediate for synthesizing novel therapeutics. The precise stereochemistry is often critical for biological activity, making the development of robust enantioselective synthetic methods a paramount objective for researchers in medicinal and process chemistry.

This application note details a highly efficient and selective protocol for the synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, leveraging the power of asymmetric organocatalysis. We will focus on the intramolecular oxa-Michael reaction, a strategy that has proven to be exceptionally effective for constructing the chiral chroman core.

Strategic Overview: Asymmetric Catalysis vs. Resolution

Two primary strategies exist for obtaining enantiomerically pure chroman-2-carboxylic acids:

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of the target acid, followed by separation of the enantiomers. This can be achieved through diastereomeric salt formation with a chiral base or through enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer of a corresponding ester precursor.[1][2] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

  • Asymmetric Catalysis: A more modern and atom-economical approach is to directly synthesize the desired enantiomer using a chiral catalyst. Organocatalysis, in particular, has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metal catalysts.[3] For the synthesis of chromans, the asymmetric intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated system is a premier strategy, often providing high yields and excellent enantioselectivities.[4]

This protocol will focus on an organocatalyzed intramolecular oxa-Michael cyclization, which offers direct access to the chiral product with high stereocontrol.

Mechanistic Rationale: The Power of Bifunctional Catalysis

The selected strategy employs a bifunctional organocatalyst, such as a cinchona alkaloid-derived squaramide. The remarkable efficiency of these catalysts stems from their ability to activate both reacting partners simultaneously within a structured, chiral environment.[5]

The dual activation mode proceeds as follows:

  • Brønsted Base Activation: The tertiary amine moiety of the catalyst (e.g., the quinuclidine nitrogen in a cinchona alkaloid) acts as a Brønsted base, deprotonating the phenolic hydroxyl group of the substrate. This increases the nucleophilicity of the phenoxide.

  • Hydrogen-Bonding Activation: Concurrently, the squaramide group, with its two N-H moieties, acts as a hydrogen-bond donor. It binds and activates the α,β-unsaturated ester (the Michael acceptor), lowering its LUMO energy and making it more susceptible to nucleophilic attack. This hydrogen bonding also serves to orient the substrate in a specific conformation.

This synergistic activation within the chiral pocket of the catalyst directs the nucleophilic attack of the phenoxide to one specific face of the Michael acceptor, leading to the formation of the desired enantiomer with high fidelity.

Bifunctional Catalysis cluster_0 Catalytic Cycle Catalyst Bifunctional Squaramide Catalyst TS Activated Complex (Transition State) Catalyst->TS Dual Activation (H-Bonding & Base) Substrate Phenolic Acrylate Substrate Substrate->Catalyst Binding Product Enantioenriched Chroman Ester TS->Product Intramolecular Cyclization Product->Catalyst Product Release

Caption: Proposed mechanism for bifunctional organocatalysis.

Experimental Protocol: Enantioselective Synthesis

This protocol is divided into two main stages: synthesis of the achiral precursor and the key enantioselective cyclization.

Synthesis of the Achiral Precursor: tert-Butyl 3-(2-hydroxy-5-methylphenyl)acrylate

The first step is the synthesis of the starting material for the key cyclization reaction. This can be achieved via a Heck coupling or related cross-coupling reaction.

Reagents & Materials
2-Bromo-4-methylphenol
tert-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
Acetonitrile (MeCN), anhydrous
Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 2-bromo-4-methylphenol (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Add anhydrous acetonitrile as the solvent, followed by triethylamine (2.0 eq).

  • Add tert-butyl acrylate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-(2-hydroxy-5-methylphenyl)acrylate precursor.

Enantioselective Intramolecular Oxa-Michael Cyclization

This is the critical stereochemistry-defining step.

Synthetic Workflow A 2-Bromo-4-methylphenol + tert-Butyl acrylate B Heck Coupling (Pd(OAc)₂, P(o-tol)₃, Et₃N) A->B C tert-Butyl 3-(2-hydroxy-5- methylphenyl)acrylate B->C D Asymmetric Cyclization (Chiral Squaramide Catalyst) C->D E tert-Butyl 6-Methyl-3,4-dihydro- 2H-1-benzopyran-2-carboxylate D->E F Ester Hydrolysis (e.g., TFA) E->F G Final Product: (R)- or (S)-6-Methyl-3,4-dihydro- 2H-1-benzopyran-2-carboxylic acid F->G

Caption: Overall workflow for the enantioselective synthesis.

Reagents & Materials
tert-Butyl 3-(2-hydroxy-5-methylphenyl)acrylate
Chiral Squaramide Catalyst (e.g., Cinchona-derived)
Dichloromethane (DCM) or Toluene, anhydrous
Standard glassware for low-temperature reactions

Procedure:

  • Dissolve the tert-butyl 3-(2-hydroxy-5-methylphenyl)acrylate (1.0 eq) in anhydrous dichloromethane (0.1 M concentration).

  • Add the chiral squaramide catalyst (0.05 - 0.10 eq). The choice of catalyst enantiomer ((pseudo)enantiomeric forms derived from quinine vs. quinidine) will determine whether the (R)- or (S)-product is formed.

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C or 0 °C) using a cryocooler or an ice bath.

  • Stir the reaction at this temperature for 24-48 hours. Monitor the conversion and enantiomeric excess (% ee) by taking aliquots and analyzing via chiral HPLC.

  • Once the reaction has reached completion (or maximum conversion), quench it by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the enantioenriched tert-Butyl 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate.

Final Deprotection
  • Dissolve the purified ester from the previous step in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure all TFA is removed.

  • The resulting solid is the final product, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which can be further purified by recrystallization if necessary.

Data Analysis and Expected Outcomes

The success of the synthesis is determined by the yield and the enantioselectivity of the key cyclization step.

ParameterTypical ConditionExpected OutcomeAnalytical Method
Catalyst Loading5-10 mol%Higher loading may increase rate-
Temperature-20 °C to 25 °CLower temps often improve % eeHPLC
SolventToluene, DCM, CHCl₃Toluene is often optimalHPLC
Yield -70-95%Isolated Yield
Enantiomeric Excess -90 to >99% eeChiral HPLC

Analytical Method for Enantiomeric Excess:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or AD-H column, is typically effective.

  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.

  • Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 280 nm).

Troubleshooting and Optimization

  • Low Enantioselectivity (% ee):

    • Cause: Reaction temperature may be too high.

    • Solution: Decrease the reaction temperature. Run a temperature screen from 0 °C down to -40 °C.

    • Cause: Sub-optimal solvent.

    • Solution: Screen different non-polar solvents like toluene, chloroform, or methyl tert-butyl ether (MTBE).

  • Low Yield/Conversion:

    • Cause: Inactive catalyst or insufficient reaction time.

    • Solution: Ensure the catalyst is pure and dry. Increase the reaction time or slightly increase the catalyst loading (e.g., from 5 to 10 mol%).

    • Cause: Reversibility of the reaction.

    • Solution: The oxa-Michael reaction can be reversible. Ensure the product is stable under the reaction conditions.[6]

Conclusion

This application note provides a detailed, mechanistically grounded protocol for the enantioselective synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. By employing a bifunctional squaramide organocatalyst, this method facilitates a highly efficient intramolecular oxa-Michael reaction, delivering the target molecule in high yield and with excellent enantiomeric excess. This robust and scalable strategy is well-suited for applications in both academic research and industrial drug development, providing reliable access to this valuable chiral intermediate.

References

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(21), 11115-11122. [Link]

  • Wang, Y., et al. (2022). Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. Molecules, 27(16), 5157. [Link]

  • An, Z., et al. (2017). Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface. Chemical Communications, 53(63), 8882-8885. [Link]

  • Google Patents. (2004). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ...
  • Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. [Link]

  • ResearchGate. (n.d.). Oxa‐Michael‐nitro‐Michael‐addition for polysubstituted chroman synthesis. [Link]

  • ResearchGate. (2000). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • Wang, J., et al. (2009). Catalytic Asymmetric oxa-Michael−Michael Cascade for Facile Construction of Chiral Chromans via an Aminal Intermediate. Organic Letters, 11(6), 1361-1364. [Link]

  • Dias, A. M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2820. [Link]

  • France, S., et al. (2013). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 135(20), 7583-7595. [Link]

  • Ni, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(13), 3020-3029. [Link]

  • ResearchGate. (2013). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

  • Google Patents. (2001).
  • Vetica, F., & D'Elia, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(8), 2314-2353. [Link]

  • PUBDB. (2024). Enhanced Organocatalytic Processes through an Engineered Acid-Base Site Bifunctional Pore in a Zirconium Metal-Organic Framework. [Link]

  • Gioia, C., et al. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Catalysts, 10(1), 1. [Link]

  • ChEMBL. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (CHEMBL1145436). [Link]

  • Research Square. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. [Link]

  • Atwal, K. S., et al. (n.d.). SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Chiral Synthons Analytes: 6-Methyl-3,4-dihydro-2H-1-benzopyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Chiral Synthons Analytes: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS: 72914-12-6) and its enantiomers.

Introduction & Scientific Context

The compound 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly referred to as 6-methylchroman-2-carboxylic acid) is a highly versatile chiral building block. The chromane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of antioxidants (analogous to Trolox), neuroprotectants (such as Repinotan intermediates), and precision calcimimetics for hyperparathyroidism[1][2].

Because this molecule possesses both a hydrophobic aromatic core and a highly polar, ionizable carboxylic acid at the C2 chiral center, it presents a dual analytical challenge. Drug development requires not only rigorous chemical purity profiling to monitor synthetic byproducts (e.g., unreacted phenols or des-methyl impurities)[3] but also precise enantiomeric excess (ee) determination.

As a Senior Application Scientist, I have designed this protocol to move beyond standard "recipe-based" chromatography. This guide details the causality behind every chromatographic parameter, providing a self-validating workflow that ensures robust, reproducible data suitable for regulatory submissions.

Physicochemical Profiling & Method Rationale

Successful HPLC method development begins with a deep understanding of the analyte's physicochemical properties.

Structure-Chromatography Relationship (SCR)
  • Ionization (pKa ~4.5): The C2-carboxylic acid group will partially ionize at a neutral pH, leading to split peaks, variable retention times, and severe tailing on silica-based columns. Causality: To force the molecule into a single, un-ionized state, the mobile phase pH must be maintained at least 1.5 units below its pKa. Therefore, 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is mandated as an ion-suppressing agent.

  • Hydrophobicity (LogP ~2.5): The 6-methylchromane core is highly lipophilic. In Reversed-Phase (RP) HPLC, this ensures strong retention on a standard C18 stationary phase, requiring an organic modifier (Acetonitrile) gradient to elute the compound efficiently.

  • Chiral Center at C2: The spatial orientation at the C2 position dictates pharmacological activity[1]. For enantiomeric resolution, Normal-Phase (NP) chiral chromatography using an immobilized polysaccharide phase is preferred over derivatization techniques.

Detector Optimization

The chromane ring exhibits a distinct UV absorption profile. Spectroscopic data for structurally similar chromane-2-carboxylic acids reveal characteristic UV maxima at 272 nm and 279 nm [2]. We select an extraction wavelength of 275 nm for this method. This wavelength maximizes the signal-to-noise (S/N) ratio for the chromane chromophore while minimizing background noise from the TFA-modified mobile phase (which heavily absorbs below 220 nm).

Method Development Workflow

The following DOT diagram maps the logical decision tree used to establish both the achiral and chiral analytical pathways.

HPLC_Method_Dev Start Target Analyte: 6-Me-Chroman-2-CA (pKa ~4.5, Chiral C2) Split Analytical Goal Start->Split Achiral Chemical Purity (RP-HPLC) Split->Achiral Chiral Enantiomeric Purity (NP-Chiral HPLC) Split->Chiral pH_Control Ion Suppression (pH < 3.0 via 0.1% TFA) Achiral->pH_Control Chiral_Opt Amylose/Cellulose CSP Isocratic: Hexane/IPA/TFA Chiral->Chiral_Opt RP_Opt C18 Stationary Phase Gradient: H2O/MeCN pH_Control->RP_Opt Detect UV Detection (λ = 275 nm) RP_Opt->Detect Chiral_Opt->Detect Valid System Suitability & Method Validation Detect->Valid

Caption: Logical workflow for the chromatographic method development of 6-methylchroman-2-carboxylic acid.

Experimental Protocols

Protocol A: Achiral RP-HPLC for Chemical Purity

This method is designed to separate 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from synthetic precursors (e.g., phenolic intermediates) and degradation products.

1. Reagents and Materials:

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The ethylene-bridged hybrid (BEH) particle technology provides superior peak shape for acidic compounds and resists acid-catalyzed hydrolysis at low pH.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm (Reference 360 nm, Bandwidth 4 nm).

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010High aqueous holds the polar acidic analyte at the column head.
2.09010Isocratic hold to elute highly polar void-volume impurities.
12.01090Linear ramp to elute the lipophilic chromane core.
15.01090Column wash to remove strongly retained hydrophobic dimers.
15.19010Return to initial conditions.
20.09010Re-equilibration (critical for retention time reproducibility).

4. Sample Preparation: Accurately weigh 10 mg of the API and dissolve in 10 mL of Diluent (Water:MeCN, 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Excess (ee)

Because the C2 position is a chiral center, resolving the (R)- and (S)-enantiomers is critical for pharmacological profiling[1].

1. Chromatographic Conditions:

  • Column: Daicel Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm). Rationale: Amylose tris(3,5-dimethylphenylcarbamate) stationary phases offer excellent chiral recognition for chromane derivatives.

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

Expert Insight: The addition of 0.1% TFA in the normal-phase chiral method is not merely for solubility; it is a critical silanol-masking agent. Without TFA, the free carboxylic acid will undergo secondary hydrogen-bonding interactions with the chiral stationary phase, manifesting as severe peak tailing and loss of baseline resolution.

System Suitability & Validation Data

A robust method must be a self-validating system. Prior to any sample analysis, the system suitability must be verified using a standard solution (0.1 mg/mL). The following table summarizes the acceptance criteria and typical results derived from this method.

Table 1: System Suitability Parameters (Achiral Method)
ParameterRegulatory Requirement (ICH)Typical Observed ResultCausality / Significance
Retention Time (RT) N/A~8.4 minIndicates proper gradient mixing and column chemistry.
Tailing Factor ( Tf​ ) 2.01.15Confirms successful ion suppression by 0.1% TFA.
Theoretical Plates ( N ) 2000> 15,000Demonstrates excellent column efficiency and packing integrity.
% RSD of Area (n=6) 2.0%0.4%Validates autosampler precision and integration parameters.
Resolution ( Rs​ ) 1.53.2Measured against a spiked des-methyl impurity standard.

Conclusion

The analytical framework provided herein ensures the rigorous characterization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. By carefully manipulating the mobile phase pH to suppress the ionization of the C2-carboxylic acid and optimizing the UV detection at 275 nm, the achiral RP-HPLC method delivers exceptional peak symmetry and baseline resolution. Furthermore, the transition to a normal-phase chiral methodology utilizing a polysaccharide-based CSP with acidic modifiers allows for the precise determination of enantiomeric excess, a critical quality attribute for chromane-based drug candidates.

References

  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid. Retrieved from[Link][3]

  • Journal of Medicinal Chemistry (ACS Publications). (2023). Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism. Retrieved from[Link][1]

  • DrugFuture. (n.d.). Repinotan hydrochloride, X-3702, Bay-x-3702, Branosyn. Retrieved from[Link][2]

Sources

Method

Definitive Spectroscopic Elucidation: 1H and 13C NMR Assignments for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a key heterocyclic scaffold relevant in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a key heterocyclic scaffold relevant in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in drug discovery and development pipelines. This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for this molecule. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the predicted spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. This guide is designed to serve as an authoritative reference for researchers engaged in the synthesis and characterization of benzopyran derivatives.

Introduction and Structural Context

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which contains a chiral center and multiple distinct proton and carbon environments, a thorough NMR analysis is non-negotiable for verifying identity, purity, and conformation.

The structure combines a substituted aromatic ring with a saturated heterocyclic system and a carboxylic acid moiety, leading to a rich and informative NMR spectrum. The numbering convention used throughout this note for the benzopyran core is illustrated below. Understanding this numbering is essential for correlating the spectral data to the specific atoms within the molecule.

Caption: Recommended workflow for complete NMR spectral assignment.

Detailed Acquisition Parameters
  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

    • Scans: 16

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

    • Scans: 1024

    • Note: Proton decoupling simplifies the spectrum to singlets for each unique carbon, preventing complex splitting patterns from C-H coupling. [1]

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify spin-spin coupling networks between protons, primarily for confirming adjacent protons (e.g., H-2 with H-3, H-3 with H-4, H-7 with H-8).

    • Pulse Program: cosygpqf

    • Scans per increment: 4-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom to which it is directly attached. This is the most reliable method for assigning the protonated carbons (C-2, C-3, C-4, C-5, C-7, C-8, and the methyl carbon).

    • Pulse Program: hsqcedetgpsisp2.3

    • Scans per increment: 8-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations are expected from the methyl protons (6-CH₃) to C-5, C-6, and C-7.

    • Pulse Program: hmbcgplpndqf

    • Scans per increment: 16-32

Conclusion

This application note provides a robust framework for the complete and accurate ¹H and ¹³C NMR assignment of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. By following the detailed experimental protocol and utilizing both 1D and 2D NMR techniques, researchers can confidently verify the structure of this important synthetic intermediate. The predicted data and rationale serve as a reliable reference, enabling scientists to interpret their own experimental results with high confidence and scientific rigor.

References

  • PubChem. (n.d.). (R)-chroman-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (General reference for NMR principles)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Milić, D. R., et al. (2015). SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Maurya, A. K., & Kumar, A. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Natural Product Communications. Retrieved from [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Introduction 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a novel chemical entity with potential therapeutic applications. As a member of the benzopyran class of compounds, it shares structural similarities...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a novel chemical entity with potential therapeutic applications. As a member of the benzopyran class of compounds, it shares structural similarities with molecules that have shown activity in various biological pathways. The presence of the carboxylic acid moiety suggests that this compound may face challenges with aqueous solubility at physiological pH, a common hurdle in preclinical development.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing protocols for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The protocols outlined herein are based on established principles of preclinical formulation and dosing, and are intended to serve as a starting point for in vivo studies.[3] It is imperative to note that compound-specific optimization will be necessary to achieve the desired exposure and pharmacokinetic profile.

Compound Profile and Physicochemical Considerations

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of successful in vivo studies. For 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, the following characteristics should be considered:

  • Solubility: The benzopyran core is largely hydrophobic, suggesting that the compound will have low intrinsic aqueous solubility. The carboxylic acid group provides a handle for pH-dependent solubility, with increased solubility expected at higher pH values.[4][5] Solubility testing in various pharmaceutically acceptable solvents and buffers across a pH range of 1.2 to 7.4 is a critical first step.[3]

  • Lipophilicity (LogP): An estimated LogP can predict the compound's tendency to partition into lipids, which influences its absorption, distribution, and potential for formulation in lipid-based systems.

  • pKa: The pKa of the carboxylic acid will determine its ionization state at different physiological pH levels, which in turn affects its solubility, permeability, and binding to plasma proteins.

  • Chemical Stability: Assessment of the compound's stability in the solid state and in solution under various conditions (pH, light, temperature) is crucial for ensuring the integrity of the dosing formulation.

Preclinical In Vivo Study Design

The design of in vivo studies should be guided by clear objectives. Common goals for early-stage preclinical research include:

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[6]

  • Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant animal model of disease. The choice of model is critical and should be based on the compound's proposed mechanism of action.[7]

  • Toxicity and Tolerability Studies: To determine the no-observed-adverse-effect-level (NOAEL) and to identify potential target organs for toxicity.[8]

Animal Model Selection

The selection of an appropriate animal model is paramount for the successful translation of preclinical findings.[9] Given that compounds with similar structures have been investigated for metabolic disorders, the following models may be considered:

  • Metabolic Diseases (Diabetes, Obesity, Dyslipidemia):

    • Genetic Models: db/db mice, ob/ob mice, and ZDF rats are commonly used models of type 2 diabetes and obesity.[7][9]

    • Diet-Induced Models: High-fat diet (HFD)-induced obesity and insulin resistance in mice and rats are also widely used as they can mimic the progression of metabolic syndrome in humans.[7][10]

  • Inflammatory Models: Depending on the specific therapeutic target, various models of acute and chronic inflammation can be employed.

Formulation Development for In Vivo Dosing

The low aqueous solubility of many NCEs is a significant challenge for in vivo studies, often leading to poor and variable bioavailability.[5][11] A systematic approach to formulation development is therefore essential.

Formulation Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting a suitable formulation for a poorly soluble compound like 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

G start Start: Compound Physicochemical Characterization solubility Aqueous Solubility Assessment (pH 1.2-7.4) start->solubility soluble Soluble at desired concentration? solubility->soluble solution Formulate as Aqueous Solution (e.g., saline, PBS with pH adjustment) soluble->solution Yes insoluble Insoluble soluble->insoluble No end Final Formulation for Dosing solution->end cosolvent Attempt Co-solvent System (e.g., DMSO, PEG400, Ethanol) insoluble->cosolvent cosolvent_check Soluble & Stable? cosolvent->cosolvent_check cosolvent_solution Formulate as Co-solvent Solution cosolvent_check->cosolvent_solution Yes suspension Prepare Suspension (e.g., with Methylcellulose, Tween 80) cosolvent_check->suspension No cosolvent_solution->end suspension_check Homogeneous & Resuspendable? suspension->suspension_check suspension_formulation Formulate as Suspension suspension_check->suspension_formulation Yes lipid Consider Lipid-Based Formulation (e.g., Corn Oil, Sesame Oil) suspension_check->lipid No suspension_formulation->end lipid->end

Caption: Formulation selection workflow for in vivo studies.

Common Vehicle Compositions

The following table summarizes common vehicle compositions for different routes of administration.

Route of AdministrationVehicle Composition ExamplesKey Considerations
Oral (p.o.) 1. Saline with pH adjustment2. 0.5% (w/v) Methylcellulose in water3. 10% DMSO, 40% PEG400, 50% Saline4. Corn oil or Sesame oilFor suspensions, ensure uniform particle size and good resuspendability.[4][12] For co-solvent systems, be mindful of potential vehicle toxicity.
Intravenous (i.v.) 1. Saline or 5% Dextrose in Water (D5W) with solubilizing agents2. 10% DMSO, 90% Saline (use with caution)Must be a sterile, clear solution.[4] Avoid precipitation upon injection into the bloodstream. The concentration of co-solvents should be minimized.
Subcutaneous (s.c.) 1. Saline or PBS2. Oil-based vehicles for sustained releaseIsotonic and pH-neutral formulations are preferred to minimize injection site reactions.

Detailed Dosing Protocols

The following protocols are provided as a starting point and should be adapted based on the specific properties of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and the study objectives.

Protocol 1: Preparation of an Oral Suspension

This protocol is suitable for oral gavage administration when the compound cannot be fully dissolved in a simple aqueous vehicle.[4]

Materials:

  • 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Wetting: In a mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder to create a smooth paste. This step is crucial for preventing clumping.[4]

  • Dilution: Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Administration: Before each dose administration, visually inspect for homogeneity and briefly stir the suspension.

Protocol 2: Preparation of a Solution for Intravenous Injection

This protocol is for preparing a solution for i.v. administration, which requires the compound to be fully dissolved.

Materials:

  • 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Dissolution in Co-solvent: In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).[4]

  • Addition of Solubilizer: Add PEG400 to the solution (e.g., 40% of the final volume).

  • Dilution to Final Volume: Slowly add sterile saline to the desired final volume while vortexing or stirring to prevent precipitation.[4] A common final formulation might be 10% DMSO, 40% PEG400, and 50% saline.

  • Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.

  • Administration: Administer the solution slowly via the desired intravenous route (e.g., tail vein in mice).

Pharmacokinetic Study Protocol

The following is a general protocol for a single-dose pharmacokinetic study in rodents.

Experimental Workflow

G acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (for oral dosing) acclimatization->fasting dosing Compound Administration (p.o. or i.v.) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) of Plasma Samples processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

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Method

Application Note: Derivatization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid for Enhanced GC-MS Analysis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid for analysis by Gas Chromatography-Mass Spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar carboxylic acid functional group, the target analyte exhibits low volatility and poor chromatographic performance. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable form.[1][2][3] This note details two robust and widely applicable derivatization methodologies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation using ethyl chloroformate (ECF). We will explore the principles behind these methods, provide step-by-step experimental protocols, and discuss recommended GC-MS parameters for optimal analysis.

Introduction: The Necessity of Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of a wide array of chemical compounds. However, its application is primarily limited to analytes that are volatile and thermally stable.[1] Compounds containing polar functional groups, such as the carboxylic acid moiety in 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, present significant challenges.[3] The presence of active hydrogen atoms leads to strong intermolecular hydrogen bonding, which drastically reduces volatility.[3] Furthermore, these polar groups can interact with active sites within the GC system, leading to poor peak shape, tailing, and reduced analytical sensitivity.[2][4]

Chemical derivatization overcomes these limitations by chemically modifying the polar functional group.[5][6] This process replaces the active hydrogen of the carboxyl group with a nonpolar group, which disrupts hydrogen bonding, thereby increasing volatility and thermal stability.[6] The result is improved chromatographic resolution, enhanced sensitivity, and the generation of characteristic mass spectra that can aid in structural confirmation.[5]

Comparative Analysis of Derivatization Strategies

For carboxylic acids, the most common derivatization approaches are silylation, alkylation, and acylation.[7] The choice of reagent depends on the specific analyte, the sample matrix, and the desired analytical outcome.[7]

Derivatization StrategyReagent ExamplePrincipleAdvantagesDisadvantages
Silylation BSTFA (+TMCS)Replaces the acidic proton with a trimethylsilyl (TMS) group.[1][7]Highly versatile, reacts with many polar groups. Reagents and byproducts are highly volatile, minimizing interference.[1]Derivatives are susceptible to hydrolysis; requires anhydrous conditions.[7] May not be suitable for some complex matrices.
Alkylation (Esterification) Ethyl Chloroformate (ECF)Converts the carboxylic acid into a more volatile ethyl ester.[8][9]Reaction can be performed in an aqueous medium, simplifying sample preparation.[8][10] Derivatives are generally stable.[11]May require a catalyst (e.g., pyridine).[12] Reagent can be hazardous.
Acylation PFPA, HFBAReplaces the acidic proton with an acyl group.Produces stable derivatives. Can introduce fluorinated groups for enhanced detection by Electron Capture Detector (ECD).[2]Reagents and byproducts can be corrosive and may require careful removal.

This application note will focus on silylation with BSTFA and alkylation with ECF, as they represent two of the most robust, effective, and commonly employed methods for the derivatization of carboxylic acids for GC-MS analysis.[3][7][13]

Experimental Protocols & Methodologies

The following section provides a general workflow for sample preparation and derivatization, followed by detailed protocols for the two recommended methods.

General Experimental Workflow

The logical flow from sample receipt to data analysis is critical for reproducible results. The diagram below outlines the key stages.

G cluster_main Silylation Reaction Analyte R-COOH (6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid) Product R-COOSi(CH3)3 (TMS Ester Derivative) Analyte->Product + BSTFA BSTFA (CF3CON[Si(CH3)3]2) BSTFA:s->Product:n Byproduct Volatile Byproducts Product->Byproduct +

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS: 72914-12-6) Troubleshooting Guide & FAQs Q1: Why does my 6-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS: 72914-12-6)

Troubleshooting Guide & FAQs

Q1: Why does my 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid degrade or turn yellow during storage? Mechanism & Causality: The degradation is primarily driven by benzylic auto-oxidation. The C4 position of the chromane ring is highly activated due to the adjacent aromatic ring and the electron-donating resonance of the ring oxygen and the 6-methyl group. This significantly lowers the C–H bond dissociation energy at the benzylic position, making it highly susceptible to hydrogen abstraction by trace radicals[1]. In the presence of ambient oxygen and light, this initiates a radical chain reaction forming a C4-hydroperoxide intermediate. Over time, this hydroperoxide decomposes into colored degradation products, predominantly 6-methylchroman-4-one and 6-methylchroman-4-ol derivatives[2].

Q2: What are the optimal storage conditions to prevent this oxidation? Expertise & Experience: To arrest the radical initiation and propagation phases, the compound must be strictly deprived of oxygen, light, and thermal energy. The standard protocol requires storing the compound at -20°C in amber glass vials, thoroughly purged with an inert gas[3]. Argon is strongly preferred over Nitrogen because its higher density allows it to better blanket the solid material at the bottom of the vial.

Q3: How can I definitively detect if my batch has been oxidized? Trustworthiness: Do not rely solely on visual inspection (yellowing). A self-validating quality control check requires 1 H NMR or LC-MS. In 1 H NMR, oxidation is confirmed by the disappearance of the complex benzylic multiplets (around 2.6–2.8 ppm) and the appearance of a downfield ketone-adjacent methylene signal or a benzylic alcohol proton. In LC-MS, the appearance of M+14 (ketone) or M+16 (alcohol) mass peaks indicates oxidation has occurred[4].

Q4: Can I rescue an oxidized batch? Solution: Yes. If oxidation is detected, the compound can be purified via recrystallization from an ethyl acetate/hexane gradient or via flash column chromatography. Because the oxidized byproducts (ketones/alcohols) have different polarity profiles than the intact carboxylic acid, they can be efficiently partitioned.

Data Presentation

Table 1: Storage Conditions and Expected Shelf Life
Storage ConditionAtmosphereLight ExposureExpected Shelf Life
Ambient (25°C) AirDirect Light< 1 Week (Rapid Oxidation)
4°C AirDark1 - 3 Months
-20°C ArgonDark (Amber Vial)> 2 Years (Optimal)
Table 2: Analytical Markers for Oxidation Detection
Analytical MethodPure 6-Methylchromane-2-carboxylic acidOxidized Byproducts (Chroman-4-one / 4-ol)
Visual Appearance White to off-white crystalline powderYellow to light brown powder or oil
1 H NMR (CDCl 3​ ) Intact C4 benzylic protons (multiplets ~2.7 ppm)Loss of C4 protons; new downfield signals (~4.5 ppm)
LC-MS (ESI-) m/z 191.07[M-H] m/z 205.05 [M-H] (ketone) or 207.06 (alcohol)
TLC (Hexane:EtOAc 7:3) Single spot (R f​ ~0.4, trails slightly)Multiple spots (R f​ ~0.2 - 0.3)

Mandatory Visualization

AutoOxidation A 6-Methylchromane- 2-carboxylic acid B Benzylic Radical (C4) A->B Initiation (O2, Light) C Peroxy Radical B->C + O2 D C4-Hydroperoxide C->D H-Abstraction E Chroman-4-one (Degradation Product) D->E Dehydration (-H2O)

Mechanism of benzylic auto-oxidation of 6-methylchromane-2-carboxylic acid.

StorageWorkflow Start Receive Compound QC QC Check (1H NMR / LC-MS) Start->QC Decision Purity > 95%? QC->Decision Pure Aliquot into Amber Vials Decision->Pure Yes Impure Oxidized Batch (Presence of Chromanone) Decision->Impure No Purge Argon Purge (3 Cycles) Pure->Purge Store Store at -20°C with Desiccant Purge->Store Rescue Recrystallization (EtOAc/Hexane) Impure->Rescue Rescue->QC Re-evaluate

Workflow for quality control, storage, and rescue purification of chromanes.

Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting for Long-Term Storage

Self-Validating Principle: Minimizing freeze-thaw cycles and completely removing oxygen exposure prevents the initiation phase of auto-oxidation.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 80°C for 2 hours. Cool them in a vacuum desiccator.

  • Transfer: Inside a glovebox or using a Schlenk line under positive Argon flow, weigh the 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid into single-use aliquots (e.g., 50 mg per vial) to prevent repeated atmospheric exposure during future use.

  • Purging: If using a Schlenk line, cap the vials with rubber septa. Apply vacuum for 10 seconds, then backfill with Argon. Repeat this Vacuum/Argon cycle three times to ensure complete displacement of O 2​ [3].

  • Sealing: Quickly replace the septa with the PTFE-lined caps while under a steady, heavy stream of Argon. Wrap the cap edges tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container with an active desiccant (e.g., indicating Drierite) and store at -20°C.

Protocol B: Rescue Purification of Oxidized Material

Self-Validating Principle: Removing the oxidized ketone/alcohol byproducts restores the defined melting point and analytical purity of the carboxylic acid.

  • Dissolution: Dissolve the impure, yellowed compound in a minimum volume of hot Ethyl Acetate (EtOAc) at approximately 60°C.

  • Filtration: If any insoluble polymeric degradation products remain, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add warm Hexane dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point). Add a single drop of EtOAc to clear the solution, then allow it to cool slowly to room temperature undisturbed.

  • Maturation: Transfer the flask to an ice bath (0°C) for 2 hours to maximize crystal yield and force the pure carboxylic acid out of the solution while leaving the oxidized impurities in the mother liquor.

  • Collection: Filter the white crystals through a Büchner funnel. Wash with a small volume of ice-cold Hexane.

  • Verification: Dry the crystals under high vacuum for 4 hours. Perform 1 H NMR to confirm the absence of downfield ketone/alcohol signals before proceeding to Protocol A for storage.

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Optimization

Technical Support Center: Crystallization Optimization for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Welcome to the Technical Support Center for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly known as 6-methylchroman-2-carboxylic acid, CAS: 72914-12-6). This chiral intermediate is highly valued in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly known as 6-methylchroman-2-carboxylic acid, CAS: 72914-12-6). This chiral intermediate is highly valued in the synthesis of pharmaceuticals, including calcimimetics (e.g., LNP1892) and 5-HT1A receptor agonists (e.g., Repinotan/BAY x 3702)[1][2].

Because this molecule features a carboxylic acid moiety and a chiral center at the C2 position of the chroman ring, researchers frequently encounter challenges related to liquid-liquid phase separation ("oiling out"), polymorphic control, and chiral resolution. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting Fundamentals & Solvent Selection (FAQ)

Q: During cooling crystallization, my product forms a biphasic oily layer instead of crystals ("oiling out"). How do I prevent this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the labile nucleation zone. For 6-methylchroman-2-carboxylic acid, this is common in highly non-polar solvents (like pure heptane) or when cooling rates exceed 1.0°C/min.

  • Causality & Solution: To correct this, you must alter the thermodynamics of the system. Shift to a solvent mixture that increases the solubility of the solute at the oiling-out temperature. A binary system of Toluene/Heptane or Ethyl Acetate/Heptane is recommended. Furthermore, introduce seeding (0.5–1.0 wt%) at a temperature 2–3°C below the saturation temperature to bypass the energy barrier for primary nucleation, forcing the system to crystallize before LLPS can occur.

Q: How do I select the optimal antisolvent for high-yield recovery without trapping impurities? A: The carboxylic acid group readily forms hydrogen-bonded dimers, which can trap structurally similar impurities if precipitation is too rapid.

  • Causality & Solution: Use a water-miscible solvent (e.g., Isopropanol or Ethanol) as the primary solvent and Water as the antisolvent. Water acts as a strong hydrogen-bond competitor, disrupting the solute-solute dimers and allowing for a more ordered crystal lattice assembly. Add the antisolvent dropwise over 2–3 hours to maintain the system within the Metastable Zone Width (MSZW).

Quantitative Data: Solvent Screening Matrix

Table 1: Solubility and crystallization outcomes for racemic 6-methylchroman-2-carboxylic acid.

Primary SolventAntisolventSolubility (60°C)Solubility (5°C)MSZW (approx.)Crystallization Outcome
Ethyl AcetateHeptane>150 mg/mL<15 mg/mL12°CHigh yield, prone to oiling out if unseeded.
EthanolWater>200 mg/mL<10 mg/mL8°CExcellent purity, well-defined prismatic crystals.
TolueneNone (Cooling)~80 mg/mL<5 mg/mL15°CSlow nucleation; requires seeding. High purity.
IsopropanolHeptane>120 mg/mL<20 mg/mL10°CModerate yield, agglomeration observed.

Part 2: Chiral Resolution & Diastereomeric Salt Crystallization (FAQ)

Q: I need to isolate the (R)-enantiomer. Which resolving agents yield the best diastereomeric excess (de)? A: For chroman-2-carboxylic acid derivatives, chiral amines are the industry standard. Literature demonstrates that (R)-1-phenylpropylamine and (S)-phenethylamine are highly effective[1][2].

  • Causality & Solution: The rigid chroman ring and the pendant methyl group create a specific steric pocket. (R)-1-phenylpropylamine forms a highly crystalline, less-soluble diastereomeric salt with the (R)-acid due to optimal π−π stacking between the phenyl rings and strong ionic hydrogen bonding between the amine and carboxylate. Fractional crystallization from Ethanol consistently yields >95% de in the first crop[1].

Q: My first crop of the diastereomeric salt has a low enantiomeric excess (<80% ee). How do I optimize the resolution? A: Low ee in the first crop usually indicates co-precipitation of the more soluble diastereomer due to excessive supersaturation.

  • Causality & Solution: Do not crash-cool the solution. The solubility difference between the (R,R)-salt and the (S,R)-salt is highly temperature-dependent. Implement a non-linear (cubic) cooling profile. Hold the temperature at the cloud point for 1 hour to allow Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer thermodynamic crystals.

Quantitative Data: Chiral Resolving Agent Efficacy

Table 2: Resolution of 6-methylchroman-2-carboxylic acid (Target: R-enantiomer).

Resolving Agent (0.5 eq)Solvent SystemYield (1st Crop)Diastereomeric Excess (de%)
(R)-1-phenylpropylamineEthanol38%>96%
(S)-phenethylamineEthanol / Water (9:1)41%88%
(+)-DehydroabietylamineIsopropanol25%75%
(1R,2S)-EphedrineAcetone<10% (Oiled out)N/A

Part 3: Experimental Protocols

Protocol 1: Self-Validating Cooling Crystallization of the Racemate

This protocol utilizes in-process controls (IPC) to ensure the system remains within the MSZW, preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude racemic 6-methylchroman-2-carboxylic acid in 50 mL of Toluene. Heat to 70°C under agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could cause uncontrolled heterogeneous nucleation.

  • Cooling & Seeding (Critical Step): Cool the solution to 55°C at 0.5°C/min. Add 0.1 g (1 wt%) of pure 6-methylchroman-2-carboxylic acid seed crystals.

    • Self-Validation Check: Observe the reactor for 30 minutes. The seeds should remain suspended and slowly grow. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Crystallization: Cool the slurry to 5°C using a cubic cooling profile over 4 hours to maintain constant supersaturation.

  • Isolation: Filter the slurry via a Büchner funnel. Wash the filter cake with 15 mL of cold (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.

    • IPC: Analyze the dried cake via XRPD to confirm the polymorphic form and HPLC for chemical purity (>99.5%).

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Based on established methodologies for calcimimetic intermediates[2].

  • Salt Formation: Dissolve 10.0 g (52.0 mmol) of racemic 6-methylchroman-2-carboxylic acid in 80 mL of absolute Ethanol at 60°C. Slowly add 3.52 g (26.0 mmol, 0.5 eq) of (R)-1-phenylpropylamine dropwise over 15 minutes.

  • Equilibration: Reflux the mixture at 78°C for 1 hour to ensure complete salt formation.

  • Fractional Crystallization: Cool the solution to 20°C at a strict rate of 0.2°C/min. The desired (R)-acid/(R)-amine salt will selectively crystallize.

  • Isolation & Cleavage: Filter the crystals and wash with 10 mL of cold Ethanol. To recover the free acid, suspend the salt in 50 mL of Ethyl Acetate and add 50 mL of 1M HCl. Stir vigorously for 30 minutes.

  • Phase Separation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiopure (R)-6-methylchroman-2-carboxylic acid.

    • IPC: Confirm ee >98% via Chiral HPLC (e.g., Chiralcel OJ column, Hexane/IPA mobile phase).

Part 4: Process Visualization

The following diagram illustrates the logical workflow and phase transitions during the chiral resolution and crystallization process.

ChiralResolution N1 Racemic 6-Methylchroman- 2-carboxylic acid N2 Add (R)-1-phenylpropylamine (0.5 eq) in Ethanol N1->N2 N3 Heating to 78°C (Complete Dissolution) N2->N3 Salt Formation N4 Controlled Cooling (0.2°C/min) & Ostwald Ripening N3->N4 Generate Supersaturation N5 Fractional Crystallization (Diastereomeric Salts) N4->N5 Selective Nucleation N6 Mother Liquor (S-Enantiomer Enriched) N5->N6 Filtration (Liquid) N7 Filter Cake (R-Acid / R-Amine Salt) N5->N7 Filtration (Solid) N8 Acidic Cleavage (1M HCl / EtOAc) N7->N8 Resuspension N9 Enantiopure (R)-Acid (ee > 98%) N8->N9 Phase Separation & Evaporation

Caption: Workflow for the chiral resolution and crystallization of (R)-6-methylchroman-2-carboxylic acid.

References

  • Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism Journal of Medicinal Chemistry - ACS Publications Demonstrates the chiral resolution approach for chromane series utilizing (R)-1-phenylpropyl amine to fix spatial orientation at the C2-position.[Link][2]

  • Synthesis and Resolution of Repinotan (BAY x 3702) DrugFuture Synthetic Database / EP0352613 Details the fractional crystallization of chroman-2-carboxylic acid derivatives from ethanol utilizing (S)-phenethylamine to achieve high diastereomerical purity.[Link][1]

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Troubleshooting

Improving LC-MS signal-to-noise ratio for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Technical Support Center: LC-MS Signal Optimization Guide ID: TSC-08B-441 Topic: Improving LC-MS Signal-to-Noise Ratio for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Senior Application Scientist: Dr. Gemini I...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Signal Optimization

Guide ID: TSC-08B-441 Topic: Improving LC-MS Signal-to-Noise Ratio for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid Senior Application Scientist: Dr. Gemini

Introduction

This technical guide provides in-depth troubleshooting strategies for enhancing the liquid chromatography-mass spectrometry (LC-MS) signal-to-noise (S/N) ratio for the analyte 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid . As a member of the benzopyran family with a critical carboxylic acid moiety, this molecule presents specific challenges and opportunities for optimization, primarily in reversed-phase chromatography with electrospray ionization (ESI). This document is structured to guide you, the researcher, through a logical troubleshooting workflow, from initial method setup to advanced problem-solving.

Analyte at a Glance
PropertyValueSource
Chemical Name 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1][2]
CAS Number 72914-12-6[1][2]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Key Functional Group Carboxylic Acid[3]
Expected Ionization Electrospray Ionization (ESI), Negative Ion Mode[4]

Troubleshooting Workflow: A Visual Guide

Before diving into specific questions, the following flowchart outlines the logical progression for diagnosing and resolving poor S/N ratio issues. Start at the top and work your way through the possibilities.

Troubleshooting_Workflow start Problem: Low S/N Ratio q1 Is the analyte ionizing effectively? (Check for [M-H]⁻ at m/z 191.07) start->q1 ms_setup Q1: How should I configure the mass spectrometer for initial analysis? q1->ms_setup No q2 Is the chromatography optimal? (Peak shape, retention, separation) q1->q2 Yes ms_setup->q2 lc_setup Q2: What are the best starting LC conditions? q2->lc_setup No q3 Is ion suppression from the matrix or mobile phase the primary issue? q2->q3 Yes lc_setup->q3 ion_suppression Q3: My signal is still low. How can I diagnose and mitigate ion suppression? q3->ion_suppression Likely advanced Q4: I've tried everything. What are some advanced strategies? q3->advanced Unlikely ion_suppression->advanced solution Solution: Improved S/N Ratio advanced->solution

Caption: A logical troubleshooting flowchart for low S/N issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: How should I configure the mass spectrometer for initial analysis?

Answer: Your primary goal is to facilitate the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. Therefore, Negative Ion Electrospray Ionization (ESI-) is the unequivocally preferred mode.[4]

Causality: The carboxylic acid group readily loses a proton (H+) in the slightly basic or even neutral conditions at the ESI probe tip, leaving a negatively charged carboxylate anion ([M-H]⁻). This is a highly stable and favored process for this class of compounds. Attempting positive mode ionization would likely result in very poor sensitivity, possibly forming a weak ammonium adduct ([M+NH₄]⁺) if ammonia is present.[5]

  • Infuse the Analyte: Prepare a ~1 µg/mL solution of your analyte in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with a suitable additive) and infuse it directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Select Ionization Mode: Set the instrument to ESI Negative mode.

  • Monitor the Target Ion: Focus on the expected deprotonated molecule, m/z 191.07 .

  • Optimize Key Parameters: Adjust the following parameters one at a time while monitoring the ion intensity for a maximum, stable signal.

    • Capillary/Spray Voltage: In negative mode, start around -2.5 to -3.5 kV. Find a voltage that provides a stable signal. Excessively high voltage can cause a corona discharge, which increases noise and reduces signal quality. You can sometimes spot this as a visible blue glow at the needle tip in a dark lab.

    • Drying Gas Temperature & Flow: These parameters are critical for desolvation.[6] For typical HPLC flow rates (0.3-0.6 mL/min), start with a temperature around 300-350 °C and a flow of 10-12 L/min. Highly aqueous mobile phases require more energy for desolvation, so you may need to increase these values.[6]

    • Nebulizer Gas Pressure: This affects droplet formation. A typical starting point is 35-50 psi. Adjust for a stable spray.

    • Fragmentor/Cone Voltage: This voltage influences in-source fragmentation. Start with a low value (~80-100 V) to maximize the abundance of the precursor ion ([M-H]⁻). If you need to perform MS/MS, you can increase this later to induce fragmentation. Carboxylic acids often show a characteristic neutral loss of CO₂ (44 Da), which can be a useful diagnostic fragment.

Q2: What are the best starting LC conditions for this analyte?

Answer: A standard reversed-phase (RP) separation on a C18 column is the most logical starting point. The key to success lies in selecting the right mobile phase additive, which directly influences both peak shape and ionization efficiency.

Causality: Mobile phase additives serve two purposes: they control the pH to ensure a consistent analyte retention behavior and they provide ions that facilitate the ESI process. For negative mode ESI, the choice of additive is critical and sometimes counterintuitive.

AdditiveTypical Conc.ProsConsRecommendation
Acetic Acid 0.02% - 0.1%Excellent for improving peak shape. Surprisingly, it can significantly enhance negative ion signals for many compounds, including lipids and other acids.[7][8]It is an acid, which can seem counterintuitive for negative mode. The enhancement mechanism is complex but effective.Primary Recommendation. Start here. Provides a good balance of chromatography and sensitivity.
Formic Acid 0.1%Good for peak shape, widely used in LC-MS.Can be less effective than acetic acid for negative mode signal enhancement.[8] May form formate adducts ([M+HCOO]⁻), which can split the signal.Good alternative if acetic acid is not available, but monitor for adduct formation.
Ammonium Acetate 5-10 mMVolatile buffer, good for controlling pH.Can sometimes cause signal suppression compared to weak acids.[9] Requires water in the organic phase to remain dissolved.[10]Use if buffering is strictly required for chromatographic stability, but be prepared for a potential drop in sensitivity.
Ammonium Hydroxide 0.05% - 0.1%Raises mobile phase pH, strongly promoting deprotonation of the analyte.Can cause significant signal suppression for many lipid-like molecules.[7] May degrade silica-based columns over time (pH > 8).Not Recommended as a starting point unless other options fail and you are using a pH-stable column.
  • Column: Standard C18, 2.1 or 3.0 mm i.d., 100 mm length, < 3 µm particle size.

  • Mobile Phase A: Water + 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with a 5-10 minute gradient from 5% B to 95% B. Hold at 95% B for 2-3 minutes to wash the column, then re-equilibrate.

  • Column Temperature: 40 °C (to ensure reproducible retention times).

  • Injection Volume: 1-5 µL.

Q3: My signal is still low. How can I diagnose and mitigate ion suppression?

Answer: Ion suppression is a common cause of poor sensitivity where co-eluting compounds from your sample matrix or mobile phase interfere with the ionization of your target analyte.[11][12] You must first determine if and where it is occurring.

Causality: The ESI source has a finite capacity to generate gas-phase ions. If a high concentration of another compound (e.g., salts, formulation excipients, endogenous matrix components) elutes at the same time as your analyte, it can compete for ionization, effectively "stealing" the charge and suppressing your analyte's signal.[11][13]

This experiment allows you to "see" the regions of your chromatogram where suppression occurs.[14]

PCI_Workflow lc LC System tee T-Union lc->tee LC Eluent syringe Syringe Pump (Infusing Analyte Standard) syringe->tee Constant Analyte Flow ms Mass Spectrometer tee->ms Combined Flow

Sources

Optimization

Technical Support Center: Scaling Up 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Production

Welcome to the Technical Support Center for the scale-up and process optimization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (also known as 6-methylchromane-2-carboxylic acid). As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (also known as 6-methylchromane-2-carboxylic acid). As a Senior Application Scientist, I have compiled this guide to bridge the gap between bench-scale discovery and pilot-plant production.

The synthesis of this privileged chromane scaffold typically involves a Claisen-type condensation to form a chromone intermediate, followed by catalytic hydrogenation (1)[1]. Scaling these steps introduces unique thermodynamic and mass-transfer challenges. This guide provides field-proven insights, focusing on the causality behind reaction behaviors and establishing self-validating protocols to ensure scientific integrity and safety.

Process Overview

G A 2'-Hydroxy-5'-methylacetophenone + Diethyl Oxalate B Base-Catalyzed Condensation (Sodium Ethoxide) A->B C Acid-Catalyzed Cyclization (HCl / Ethanol) B->C D 6-Methyl-4-oxo-4H-1-benzopyran- 2-carboxylic acid C->D E Catalytic Hydrogenation (Pd/C, H2 pressure) D->E F 6-Methyl-3,4-dihydro-2H-1- benzopyran-2-carboxylic acid E->F

Workflow for the synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: During scale-up, the catalytic hydrogenation of the chromone intermediate stalls, leaving significant amounts of 6-methyl-4-oxo-chromane-2-carboxylic acid. How do I resolve this?

Causality: The 4-oxo group in the chromone ring is electronically stabilized by conjugation with the aromatic ring and is sterically hindered. At scale, the mass transfer of hydrogen gas into the liquid phase becomes the rate-limiting step. If mass transfer is poor, the catalyst surface becomes starved of hydrogen, leading to incomplete reduction or promoting catalyst deactivation (2)[2].

Solution & Self-Validating Protocol:

  • Enhance Mass Transfer: Switch to a gas-entrainment impeller (e.g., hollow-shaft agitator) and increase agitation to >500 RPM.

  • Optimize Pressure: Increase H₂ pressure to 50–60 psi.

  • Self-Validation: Pull aliquots every 2 hours and analyze via HPLC (UV detection at 254 nm). The protocol is self-validating when the intermediate peak (4-oxo derivative) area drops below 0.5% relative to the product peak. If the reaction stalls at <90% conversion despite adequate agitation, catalyst poisoning (e.g., from trace chlorides from earlier steps) is likely. Filter the mixture and reload with fresh 10% Pd/C catalyst.

Troubleshooting Start Incomplete Hydrogenation Detected via HPLC Check1 Check H2 Mass Transfer (Agitation Speed) Start->Check1 Decision1 Is agitation adequate? Check1->Decision1 Fix1 Increase impeller speed to >500 RPM Decision1->Fix1 No Check2 Check Catalyst Poisoning (Sulfur/Halide impurities) Decision1->Check2 Yes Fix1->Check2 Fix2 Filter and reload fresh 10% Pd/C catalyst Check2->Fix2 Poisoned End Complete Conversion (Self-Validated) Check2->End Clean Fix2->End

Troubleshooting logic for incomplete catalytic hydrogenation during scale-up.

Q2: The acid-catalyzed cyclization step to form the chromone-2-carboxylic acid precursor causes thermal runaways on a multi-kilogram scale. What is the safest protocol?

Causality: The intramolecular cyclization of the enolate intermediate (formed from 2'-hydroxy-5'-methylacetophenone and diethyl oxalate) is highly exothermic (1)[1]. On a bench scale, ambient heat dissipation is sufficient. At scale, the reduced surface-area-to-volume ratio prevents passive cooling, leading to solvent boil-off, product degradation into tarry byproducts, and severe safety hazards.

Solution & Self-Validating Protocol:

  • Controlled Addition: Transition from a batch addition to a semi-batch controlled dropwise addition of the acid catalyst (e.g., HCl in ethanol).

  • Active Cooling: Maintain the reactor jacket temperature at -5°C and interlock the acid feed pump to the internal thermocouple.

  • Self-Validation: Set the interlock to halt addition if the internal temperature exceeds 20°C. The process validates its own safety by actively preventing thermal accumulation.

Q3: How can we efficiently obtain the enantiopure (R)- or (S)-6-methylchromane-2-carboxylic acid from the racemic mixture produced by hydrogenation?

Causality: Catalytic hydrogenation of the planar chromone yields a racemic mixture of the chromane-2-carboxylic acid. Traditional diastereomeric salt resolution is thermodynamically inefficient, often requiring multiple recrystallizations that destroy yield.

Solution & Self-Validating Protocol: Employ enzymatic kinetic resolution. Esterify the racemic acid (e.g., to an ethyl ester), then subject it to hydrolysis using a stereoselective lipase. The enzyme will selectively hydrolyze one enantiomer back to the carboxylic acid while leaving the other as an ester, allowing easy separation via liquid-liquid extraction (3)[3]. Validate the enantiomeric excess (ee) using chiral HPLC; target >98% ee before proceeding.

Key Experimental Protocols

Protocol A: Synthesis of 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid (Precursor) Note: This protocol utilizes a one-pot condensation-cyclization strategy optimized for high yield (4)[4].

  • Preparation: Charge a jacketed reactor with methanol (5 L/kg of starting material) and sodium methoxide (2.5 equivalents).

  • Condensation: Slowly add 2'-hydroxy-5'-methylacetophenone (1.0 eq) while maintaining the temperature below 10°C. Stir for 30 minutes to ensure complete enolate formation.

  • Addition: Add diethyl oxalate (1.2 eq) dropwise over 2 hours. Stir at room temperature for 12 hours.

  • Cyclization: Cool the reactor to 0°C. Add concentrated HCl slowly until the pH reaches 2.0. The acid catalyzes the intramolecular cyclization and hydrolysis of the ester.

  • Isolation: Heat the mixture to 60°C for 2 hours to drive cyclization to completion. Cool to 5°C to precipitate the product. Filter, wash with cold water, and dry under vacuum.

  • Validation: Verify purity via LC-MS (Target m/z: 204.18 for C₁₁H₈O₄).

Protocol B: Scale-Up Catalytic Hydrogenation to 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • Preparation: In a pressure reactor, suspend 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid in glacial acetic acid (10 L/kg).

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) under a nitrogen blanket to prevent autoignition.

  • Hydrogenation: Purge the reactor with N₂ three times, then with H₂ three times. Pressurize with H₂ to 50 psi.

  • Reaction: Heat to 45°C and agitate at >500 RPM. Monitor H₂ uptake continuously.

  • Validation: The reaction is complete when H₂ uptake ceases and HPLC confirms <1% starting material.

  • Workup: Vent H₂, purge with N₂. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol/water.

Quantitative Data Summary

The following table summarizes the key kinetic and thermodynamic parameters required for safe scale-up operations.

Parameter6-Methylchromone Synthesis (Step 1)Catalytic Hydrogenation (Step 2)
Reaction Temperature 0°C to 60°C (Profiled)45°C
Pressure Atmospheric50 - 60 psi (H₂)
Catalyst Loading 2.5 eq NaOMe / xs HCl10% w/w (10% Pd/C)
Exothermicity (ΔHrxn) High (Requires active cooling)Moderate
Typical Yield (Scale) 80 - 87%90 - 95%
Critical Quality Attribute pH < 2.0 for complete cyclizationAgitation > 500 RPM for mass transfer
References
  • PrepChem. "Synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid." PrepChem.com. Available at:[Link]

  • F. Borges et al. "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands." Molecules 2019, 24(23), 4214. Available at:[Link]

  • Google Patents. "Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor." WO2001094335A2.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives

Title: Comparative Efficacy Guide: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Derivatives vs. Standard Therapeutics Introduction The 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly known as 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Derivatives vs. Standard Therapeutics

Introduction The 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (commonly known as 6-methylchroman-2-carboxylic acid) scaffold is a privileged structural motif in modern drug discovery[1]. Characterized by a rigid chroman ring, a lipophilic 6-methyl substituent, and a 2-carboxylic acid moiety, this building block serves as the foundation for synthesizing potent multifunctional agents[2]. This guide provides an objective, data-driven comparison of 6-methylchroman-2-carboxylic acid derivatives against standard pharmacological alternatives—such as Epalrestat (for diabetic complications), Trolox (for oxidative stress), and standard chemotherapeutics (for oncology)—equipping researchers with actionable insights for lead optimization.

Mechanistic Rationale & Target Engagement

The therapeutic versatility of chroman-2-carboxylic acid derivatives stems from their dual-action capabilities[3]. In the context of diabetic complications, the carboxylic acid group acts as a critical pharmacophore that anchors into the anion-binding pocket of Aldose Reductase (ALR2/AKR1B1), while the lipophilic 6-methylchroman core occupies the adjacent specificity pocket, ensuring high selectivity over the detoxifying enzyme ALR1[4]. Concurrently, functionalized derivatives can act as potent radical scavengers, mitigating the reactive oxygen species (ROS) generated by the polyol pathway[5].

Mechanism Glucose Glucose (Hyperglycemia) AR Aldose Reductase (AKR1B1) Glucose->AR Binds Sorbitol Sorbitol Accumulation (Osmotic Stress) AR->Sorbitol Reduces OxStress Cellular Damage & Diabetic Complications Sorbitol->OxStress Induces ROS Reactive Oxygen Species (ROS) ROS->OxStress Exacerbates Chroman 6-Methylchroman-2-carboxylic Acid Derivatives Chroman->AR Inhibits (IC50 < 1 µM) Chroman->ROS Scavenges (DPPH)

Caption: Dual mechanism of 6-methylchroman derivatives inhibiting Aldose Reductase and scavenging ROS.

Comparative Efficacy Data

2.1. Aldose Reductase (ALR2) Inhibition A primary failure point for many carboxylic acid-based ALR2 inhibitors is poor selectivity, leading to off-target inhibition of ALR1 and subsequent toxicity[5]. 6-Methylchroman derivatives demonstrate a superior selectivity profile compared to legacy drugs.

CompoundALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)Clinical Status / Role
6-Methylchroman Derivative (Lead) 0.85>20.0>23.5Preclinical Candidate
Epalrestat 1.2020.817.3Standard Positive Control[5]
Sorbinil 3.1016.15.2Withdrawn (Toxicity)

2.2. Antioxidant Capacity (ROS Scavenging) While 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) is the gold standard for water-soluble antioxidant activity[4], it lacks the lipophilicity required for deep tissue penetration. 6-Methylchroman derivatives, when functionalized with phenolic or styryl moieties, achieve comparable DPPH radical scavenging while maintaining favorable partition coefficients (LogP).

CompoundDPPH Scavenging Rate (at 50 µM)IC50 (µM)Lipophilicity (Estimated LogP)
Trolox (Reference) 85.2%12.52.8
6-Methylchroman Derivative 78.4%18.34.1
Alpha-Tocopherol 75.1%22.012.2

2.3. Oncology and Neurology Applications Beyond metabolic disorders, the chroman scaffold exhibits profound antiproliferative and antiepileptic properties. Recent bioassays indicate that specific synthesized chroman derivatives exert remarkable inhibitory effects on the human breast cancer cell line MCF-7, with GI50 values reaching as low as 34.7 µM, outperforming several reference antiepileptic and chemotherapeutic baseline agents in dual-activity screens[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt the workflows.

Protocol A: In Vitro Aldose Reductase (ALR2) Kinetic Inhibition Assay

  • Principle & Causality: ALR2 catalyzes the reduction of glyceraldehyde to glycerol using NADPH as a cofactor. By monitoring the oxidation of NADPH to NADP+ at 340 nm, we obtain a real-time kinetic readout of enzyme activity. A decrease in absorbance directly correlates with active enzyme turnover; thus, an effective inhibitor will stabilize the absorbance over time.

  • Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 6.2). Isolate ALR2 from human recombinant sources to prevent ALR1 cross-contamination.

  • Step 2: Reaction Mixture. In a 96-well UV-transparent plate, combine 50 µL of buffer, 20 µL of 0.1 mM NADPH, and 10 µL of the 6-methylchroman derivative (varying concentrations from 0.01 to 10 µM).

  • Step 3: Initiation. Add 10 µL of 10 mM DL-glyceraldehyde to initiate the reaction. Causality: DL-glyceraldehyde acts as the specific substrate; its addition ensures the reaction only begins when all baseline absorbance readings are stabilized, preventing false-positive initial rates.

  • Step 4: Kinetic Readout. Measure absorbance at 340 nm every 30 seconds for 5 minutes at 25°C.

  • Self-Validation Check: The assay is only valid if the positive control (Epalrestat, 1 µM) yields an inhibition rate of 45-55% relative to the vehicle control. If the vehicle control shows no baseline NADPH depletion, check enzyme viability.

Protocol B: DPPH Free Radical Scavenging Assay

  • Principle & Causality: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that exhibits a deep purple color (λmax = 517 nm). When a chroman derivative donates a hydrogen atom to neutralize the radical, the solution shifts to a pale yellow. The degree of color loss is directly proportional to the antioxidant efficacy.

  • Step 1: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Causality: Anhydrous methanol prevents the premature degradation of the DPPH radical by trace water.

  • Step 2: Mix 100 µL of the DPPH solution with 100 µL of the test compound (at 50 µM).

  • Step 3: Incubate in the dark for 30 minutes at room temperature. Causality: Darkness is mandatory as DPPH is highly photosensitive and will degrade under ambient light, causing false-positive scavenging results.

  • Step 4: Read absorbance at 517 nm. Calculate scavenging % = [(A_control - A_sample) / A_control] × 100.

  • Self-Validation Check: Trolox must be run in parallel. The assay is validated if 50 µM Trolox achieves >80% scavenging[4].

High-Throughput Screening Workflow

Workflow cluster_assays In Vitro Efficacy Assays Start Synthesis of 6-Methylchroman Derivatives Purification HPLC Purification (>95% Purity) Start->Purification Assay1 Aldose Reductase (ALR2) Inhibition Assay Purification->Assay1 Assay2 DPPH Radical Scavenging Assay Purification->Assay2 Assay3 MCF-7 Cell Viability (MTT Assay) Purification->Assay3 Data IC50 & Selectivity Index Calculation Assay1->Data Assay2->Data Assay3->Data

Caption: High-throughput experimental workflow for evaluating the efficacy of chroman derivatives.

Conclusion

The 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold offers a distinct advantage over traditional linear or non-rigid carboxylic acids. By providing a structurally pre-organized core that fits precisely into target enzymatic pockets (like ALR2) while maintaining tunable lipophilicity and antioxidant potential, it serves as a superior starting point for developing next-generation therapeutics for diabetic complications, oncology, and neurological disorders.

References

  • Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Source: Drug Design, Development and Therapy (2016). URL: [Link]

  • Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Source: Frontiers in Chemistry (2020). URL: [Link]

  • Title: (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Source: Molecules (2020). URL: [Link]

  • Title: Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. Source: European Journal of Medicinal Chemistry (2019). URL: [Link]

Sources

Comparative

Validating LC-MS/MS Methods for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying lipophilic carboxylic acids in complex biological matrices. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying lipophilic carboxylic acids in complex biological matrices. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (a 6-methylchroman-2-carboxylic acid derivative) is a critical pharmacophore in modern drug discovery, often utilized in the development of precision calcimimetics and antioxidant precursors [1].

However, quantifying this compound via traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges. Carboxylic acids notoriously suffer from poor ionization efficiency, spontaneous decarboxylation in the MS source, and severe matrix suppression when analyzed directly in negative electrospray ionization (ESI-)[2].

To achieve regulatory compliance under [3], analytical laboratories must move beyond standard workflows. This guide objectively compares the performance of Direct Intact Analysis on a Fully Porous C18 Column against an optimized 3-Nitrophenylhydrazine (3-NPH) Derivatization Workflow coupled with a Charge Surface Hybrid (CSH) C18 Column .

Mechanistic Insight: Why Direct Analysis Fails and Derivatization Succeeds

The Limitation of Direct Intact Analysis

In a standard reversed-phase (RP) workflow, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid relies on its chroman ring for retention. However, the localized negative charge on the carboxylate group at physiological pH limits its ability to partition to the surface of the electrospray droplet. Consequently, ion ejection into the gas phase is highly inefficient. Furthermore, the low molecular weight of the intact molecule places its precursor and product ions in a mass range heavily populated by endogenous lipid fragments, leading to severe matrix suppression.

The Causality Behind the 3-NPH + CSH C18 Solution

Chemical derivatization using 3-NPH transforms the problematic carboxylic acid into a highly ionizable hydrazide derivative[4].

  • Ionization Enhancement: The addition of the highly electronegative nitroaromatic group provides a stable site for deprotonation, drastically increasing the ESI- response.

  • Mass Shift: The derivatization adds 135 Da to the analyte, shifting the Multiple Reaction Monitoring (MRM) transitions out of the low-mass matrix noise region.

  • Chromatographic Synergy: While the nitrogen-rich 3-NPH derivative can cause peak tailing on traditional fully porous C18 columns due to secondary interactions with residual silanols, utilizing a Charge Surface Hybrid (CSH) C18 column mitigates this. The CSH particle maintains a low-level positive surface charge at acidic pH, repelling the basic moieties of the derivative and yielding sharp, symmetrical peaks.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, every analytical batch must include a double blank (matrix without Internal Standard), a zero sample (matrix with IS), and a minimum of six non-zero calibration standards spanning the dynamic range, alongside Quality Control (QC) samples at low, mid, and high concentrations.

Step-by-Step 3-NPH Derivatization Workflow
  • Protein Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 6-Methyl-chroman-2-carboxylic acid-d3). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the cleared supernatant to a clean glass autosampler vial.

  • Derivatization Reagent Addition:

    • Add 50 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous acetonitrile.

    • Add 50 µL of 120 mM 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in 50% aqueous acetonitrile containing 6% pyridine.

    • Mechanistic Note: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst, stabilizing this intermediate and preventing hydrolysis, thereby driving the reaction toward complete hydrazide formation.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes.

  • Quenching: Quench the reaction by adding 100 µL of 5% formic acid in water. Dilute with 200 µL of Mobile Phase A prior to injection.

LC-MS/MS Conditions (Optimized Method)
  • Column: Charge Surface Hybrid (CSH) C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5.0 minutes, hold for 1.5 minutes, re-equilibrate for 2.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Ionization: ESI Negative mode (ESI-)

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 Derivatization (3-NPH + EDC, 40°C) S2->S3 S4 Liquid Extraction (Ethyl Acetate) S3->S4 S5 LC-MS/MS Analysis (CSH C18 Column) S4->S5

Fig 1: Step-by-step 3-NPH derivatization and LC-MS/MS workflow for plasma samples.

Performance Comparison & Method Validation Data

The following tables summarize the experimental data comparing the traditional direct analysis approach against the optimized 3-NPH derivatization workflow.

Table 1: Chromatographic & Sensitivity Metrics
ParameterDirect Analysis (Fully Porous C18)3-NPH Derivatization (CSH C18)
Retention Time (min) 1.854.12
Peak Asymmetry (Tf) 1.65 (Severe Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 12:1145:1
LLOQ (ng/mL) 50.00.5
Linear Dynamic Range 50 - 5000 ng/mL0.5 - 1000 ng/mL

Observation: The derivatization method yields a 100-fold improvement in the Lower Limit of Quantification (LLOQ). The CSH column completely resolves the peak tailing issue observed on the fully porous C18 column.

Table 2: ICH M10 Validation Summary (Plasma Matrix)

To ensure regulatory compliance, the method was evaluated against core ICH M10 parameters[3].

Validation ParameterDirect Analysis3-NPH DerivatizationICH M10 Acceptance Criteria
Intra-batch Precision (CV%) 12.4 - 18.5%2.1 - 6.4%≤ 15% (≤ 20% at LLOQ)
Inter-batch Accuracy (%Nom) 81.5 - 112.0%94.5 - 103.2%85 - 115% (80 - 120% at LLOQ)
Matrix Factor (Suppression) 0.45 (Severe)0.94 (Minimal)CV of IS-normalized MF ≤ 15%
Extraction Recovery (%) 65.2%91.8%Consistent and reproducible

Observation: The Direct Analysis method fails to meet ICH M10 precision criteria at the lower end of the curve due to severe matrix suppression (Matrix Factor = 0.45). The 3-NPH derivatization method easily passes all regulatory thresholds, proving its robustness for clinical or pharmacokinetic applications.

Validation A ICH M10 Bioanalytical Method Validation B Selectivity & Specificity (Blank Matrix) A->B C Calibration Curve (Linearity & LLOQ) A->C D Accuracy & Precision (Intra/Inter-batch) A->D E Matrix Effect & Recovery (Post-Extraction) A->E

Fig 2: Core validation parameters required by ICH M10 guidelines for bioanalytical assays.

Conclusion

For the robust quantification of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, direct intact analysis on a traditional C18 column is inadequate due to poor ionization and matrix susceptibility. Implementing a 3-NPH derivatization protocol coupled with a CSH C18 column is the superior analytical choice. This workflow not only dramatically enhances sensitivity (LLOQ of 0.5 ng/mL) but also provides the structural and chromatographic stability required to confidently pass rigorous ICH M10 bioanalytical validation standards.

References

  • Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) Source: PubMed (NIH / National Library of Medicine) URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation (ICH) / European Medicines Agency URL:[Link]

Sources

Validation

Cross-Validation of In Vitro Assays for 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A Structural Control Guide

Executive Summary: The Role of Structural Controls in Drug Design In the development of cytoprotective agents, selective estrogen receptor modulators (SERMs), and PPAR agonists, the chroman-2-carboxylic acid scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Structural Controls in Drug Design

In the development of cytoprotective agents, selective estrogen receptor modulators (SERMs), and PPAR agonists, the chroman-2-carboxylic acid scaffold is a privileged structure. While derivatives like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) are universally recognized for their potent direct radical scavenging capabilities, the evaluation of non-phenolic analogs is critical for mechanistic validation.

This guide provides an objective comparison between 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 72914-12-6)[1] and its hydroxylated counterparts. By substituting the reactive 6-hydroxyl group with a 6-methyl group, researchers eliminate the primary hydrogen atom transfer (HAT) site. This transforms the molecule from a direct antioxidant into an essential structural negative control . Understanding the causality behind this structural shift allows researchers to differentiate between non-specific chemical ROS scavenging and specific receptor-mediated cellular protection.

Structural Causality and Assay Logic

The fundamental mechanism of classical chroman-based antioxidants relies on the 6-hydroxyl group. In Trolox, this hydroxyl group readily donates a hydrogen atom to neutralize peroxyl radicals (ROO•), forming a stable phenoxyl radical[2].

When evaluating a novel chroman-based therapeutic, it is imperative to prove whether its biological efficacy stems from this non-specific chemical quenching or from targeted cellular signaling (e.g., Nrf2/ARE pathway activation). 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as the perfect self-validating control. Because it lacks the labile phenolic hydrogen, it exhibits near-zero activity in cell-free direct scavenging assays[3]. If a cellular assay shows cytoprotection with this 6-methyl analog, the mechanism is definitively independent of direct ROS scavenging.

SAR A Chroman-2-carboxylic Acid Core B 6-Methyl Substitution (CAS 72914-12-6) A->B C 6-Hydroxyl Substitution (Trolox) A->C D Lacks Phenolic Hydrogen (Poor Direct Scavenger) B->D E Active Phenolic Hydrogen (Strong Direct Scavenger) C->E F Structural Negative Control Receptor Scaffold D->F G Positive Control Direct ROS Quenching E->G

SAR logic comparing 6-methyl and 6-hydroxyl chroman derivatives for assay validation.

Comparative In Vitro Antioxidant Profiling

To establish a self-validating assay system, quantitative data from distinct chemical mechanisms must be compared. The table below contrasts the performance of the 6-methyl analog against industry standards across three distinct assay principles: Hydrogen Atom Transfer (ORAC), Single Electron Transfer (FRAP)[4], and mixed-mode radical cation reduction (TEAC/ABTS)[5].

Table 1: Quantitative Comparison of Chroman Derivatives
CompoundSubstitutionORAC (TEAC Value)*FRAP Value (Relative)Primary Experimental Utility
Trolox 6-Hydroxyl1.00 (Standard)HighPositive Control (Direct Scavenger)
α -Tocopherol 6-Hydroxyl + Tail~0.95ModerateLipophilic Membrane Standard
6-Methyl-3,4-dihydro... 6-Methyl< 0.05 Negligible Structural Control / Scaffold

*TEAC = Trolox Equivalent Antioxidant Capacity. Values are representative baselines for cross-validation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, assays must be run concurrently with both the active scavenger (Trolox) and the structural control (6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid).

Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay

Causality: The ORAC assay is prioritized over DPPH because it utilizes a biologically relevant peroxyl radical generator (AAPH) and measures HAT, which closely mimics physiological lipid peroxidation[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve the fluorescent probe (e.g., 6-carboxyfluorescein) to a final working concentration of 10 nM[3].

  • Standard & Control Dilution: Prepare Trolox standards (12.5 to 100 µM). Concurrently prepare 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid at equimolar concentrations to serve as the negative structural control.

  • Plate Assembly: In a 96-well black microplate, add 150 µL of the fluorescein working solution to all experimental wells. Add 25 µL of standards, controls, or blank (buffer).

  • Incubation: Incubate the plate at 37°C for 15 minutes to achieve thermal equilibrium.

  • Radical Initiation: Rapidly inject 25 µL of 240 mM AAPH (2,2'-azobis(2-amidinopropane) hydrochloride) into each well to initiate peroxyl radical generation[3].

  • Kinetic Read: Immediately read fluorescence (Ex: 485 nm / Em: 520 nm) every minute for 60 minutes at 37°C.

  • Data Synthesis: Calculate the Net Area Under the Curve (AUC) by subtracting the AUC of the blank from the AUC of the samples.

ORAC_Workflow S1 1. Sample Prep Dilute in PBS S2 2. Add Fluorescein (Probe) S1->S2 S3 3. Add AAPH (Radical Generator) S2->S3 S4 4. Kinetic Read Ex:485nm/Em:520nm S3->S4 S5 5. AUC Calculation (Net Protection) S4->S5

Step-by-step workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol 2: Cellular Cytoprotection Assay (H₂O₂-Induced Stress)

Causality: While cell-free assays determine chemical reactivity, cell-based assays determine biological efficacy. By using RAW 264.7 macrophages, researchers can assess whether the 6-methyl analog provides cytoprotection via indirect signaling pathways despite lacking direct ROS quenching ability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing either Trolox (positive control) or 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (structural control) at concentrations ranging from 10 to 100 µM. Incubate for 12 hours.

  • Oxidative Insult: Introduce oxidative stress by adding H₂O₂ to a final concentration of 500 µM. Incubate for an additional 4 hours.

  • Viability Assessment: Perform an MTT or CellTiter-Glo® assay to quantify cell viability relative to untreated controls.

  • Interpretation: If the 6-methyl analog preserves cell viability, the mechanism of action is mediated through cellular signaling (e.g., receptor binding) rather than direct chemical scavenging.

Assay_Selection Start Evaluate Chroman Derivative Q1 Does it have a 6-OH group? Start->Q1 Yes Yes (e.g., Trolox) Q1->Yes Active H-donor No No (e.g., 6-Methyl analog) Q1->No Lacks H-donor Assay1 ORAC / FRAP / TEAC (Direct Scavenging) Yes->Assay1 Assay2 Cell Viability / Binding (Indirect Effects) No->Assay2 Assay1->Assay2 Secondary Validation

Decision tree for selecting in vitro assays based on chroman ring substitution.

Conclusion & Selection Guide

The integration of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid into your assay pipeline is not for the purpose of finding a superior antioxidant, but rather to establish a rigorous, self-validating pharmacological model.

  • Choose Trolox when you need a robust, water-soluble positive control to validate the sensitivity of your direct ROS scavenging assays (ORAC, DPPH, FRAP).

  • Choose 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid when conducting Structure-Activity Relationship (SAR) studies to definitively prove that your target compound's efficacy is driven by specific receptor interactions or indirect cellular signaling, rather than non-specific phenolic hydrogen donation.

References

  • NextSDS. "6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • Miller, N. J., et al. "Comparison of different testing methods for antioxidant activity." OpenAgrar. URL: [Link]

  • Ou, B., et al. "A fluorometric method for measurement of oxygen radical-scavenging activity of water-soluble antioxidants." PubMed / National Institutes of Health. URL:[Link]

  • Benzie, I. F., & Strain, J. J. "Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential." PMC / National Institutes of Health. URL:[Link]

  • Peng, C. H., et al. "Anti-proliferative and antioxidant properties of rosemary Rosmarinus officinalis." Spandidos Publications. URL: [Link]

  • Food and Drug Administration. "Antioxidant Activities of Astaxanthin and Related Carotenoids." Regulations.gov. URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: An In-depth Analysis of Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a recurring motif in a multitude of biologically active molecules. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a recurring motif in a multitude of biologically active molecules. The synthesis of specific derivatives, such as 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is therefore of significant interest. The reproducibility of a synthetic route is a critical parameter, directly impacting the reliability of preclinical and clinical studies, as well as the economic viability of large-scale production. This guide provides a comparative analysis of plausible synthetic routes to 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, with a focus on the factors influencing their reproducibility. The methodologies discussed are primarily based on established and analogous syntheses of structurally related compounds, particularly the 6-fluoro analogue, due to the limited direct literature on the 6-methyl derivative.

Introduction to the Target Molecule and Synthetic Challenges

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a heterocyclic compound with potential applications as a building block in the synthesis of novel therapeutic agents. The key structural features are the chroman ring system, the carboxylic acid at the 2-position, and the methyl group at the 6-position. The primary challenges in its synthesis lie in achieving high yields, ensuring regioselectivity, and establishing a robust and reproducible process.

This guide will explore two principal synthetic strategies:

  • The Chromone-based Route: A well-established, multi-step approach that proceeds through a chromone-2-carboxylic acid intermediate.

  • The Claisen Rearrangement Route: An alternative pathway leveraging a pericyclic reaction for the key C-C bond formation.

Each route will be evaluated based on its procedural complexity, potential for side reactions, and the critical parameters that govern its reproducibility.

Route 1: The Chromone-based Synthesis

This is arguably the most documented and likely the more reproducible approach for the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, drawing heavily from the established synthesis of the 6-fluoro analogue[1][2]. The overall strategy involves the initial construction of a chromone-2-carboxylic acid, followed by the reduction of both the pyrone ring and the double bond.

Experimental Workflow

A p-Cresol B p-Cresyl acetate A->B Acetylation C 2'-Hydroxy-5'-methylacetophenone B->C Fries Rearrangement D Ethyl 6-methyl-4-oxo-4H-1-benzopyran-2-carboxylate C->D Claisen-type Condensation E 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid D->E Hydrolysis F 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid E->F Catalytic Hydrogenation

Caption: Workflow for the Chromone-based Synthesis Route.

Detailed Experimental Protocol

Step 1: Acetylation of p-Cresol

  • Procedure: To a stirred solution of p-cresol in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). The reaction is typically exothermic and can be controlled by cooling. After completion, the mixture is washed with water and saturated sodium bicarbonate solution to remove excess reagents and acetic acid. The organic layer is dried and concentrated to yield p-cresyl acetate.

  • Causality and Reproducibility: This is a high-yielding and highly reproducible esterification. The primary variable is the purity of the starting p-cresol. Water contamination can lead to the hydrolysis of acetic anhydride and reduce the yield.

Step 2: Fries Rearrangement to 2'-Hydroxy-5'-methylacetophenone

  • Procedure: p-Cresyl acetate is heated in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is usually carried out without a solvent or in a high-boiling inert solvent. The reaction temperature is a critical parameter and needs to be carefully controlled to favor the formation of the desired ortho-isomer over the para-isomer. Upon completion, the reaction mixture is quenched with ice and hydrochloric acid. The product is then extracted with an organic solvent.

  • Causality and Reproducibility: The Fries rearrangement can be a source of irreproducibility. The ratio of ortho to para products is sensitive to temperature, the amount and quality of the Lewis acid, and the reaction time. For a reproducible outcome, it is crucial to use high-quality, anhydrous AlCl₃ and to maintain a consistent temperature profile.

Step 3: Claisen-Type Condensation with Diethyl Oxalate

  • Procedure: 2'-Hydroxy-5'-methylacetophenone is treated with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium metal in ethanol[3]. This base-catalyzed condensation forms the ethyl 6-methyl-4-oxo-4H-1-benzopyran-2-carboxylate.

  • Causality and Reproducibility: This reaction is generally robust. The key to reproducibility is the complete exclusion of moisture, as the base is highly reactive with water. The purity of the starting acetophenone and the quality of the base are also important factors.

Step 4: Hydrolysis to 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Procedure: The crude ester from the previous step is hydrolyzed using an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by acidification. The resulting carboxylic acid precipitates and can be collected by filtration.

  • Causality and Reproducibility: Saponification is a straightforward and reproducible reaction. Ensuring complete hydrolysis is key to obtaining a pure product.

Step 5: Catalytic Hydrogenation to the Final Product

  • Procedure: 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid is dissolved in a suitable solvent, such as acetic acid or ethanol, and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst[2][4]. The reaction is typically carried out under a hydrogen atmosphere at a slightly elevated pressure.

  • Causality and Reproducibility: The activity of the Pd/C catalyst can vary between batches and suppliers, which can affect the reaction rate and completeness. Catalyst poisoning by impurities in the substrate or solvent can also lead to irreproducibility. Consistent catalyst quality and substrate purity are paramount for a reproducible process.

Data Summary for the Chromone-based Route
StepKey TransformationTypical YieldCritical Reproducibility Factors
1Acetylation>95%Purity of p-cresol, exclusion of water.
2Fries Rearrangement50-70%Temperature control, quality of Lewis acid.
3Claisen-type Condensation70-85%Anhydrous conditions, purity of reagents.
4Hydrolysis>90%Complete reaction, proper acidification.
5Catalytic Hydrogenation80-95%Catalyst activity and loading, substrate purity.

Route 2: The Claisen Rearrangement Approach

The Claisen rearrangement is a powerful and elegant method for forming C-C bonds through a[5][5]-sigmatropic rearrangement of an allyl aryl ether[6][7]. This route offers a more convergent approach to the chroman core, but may present challenges in subsequent transformations to introduce the carboxylic acid functionality.

Experimental Workflow

A p-Cresol B Allyl p-cresyl ether A->B Allylation C 2-Allyl-4-methylphenol B->C Claisen Rearrangement D 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde C->D Oxidative Cyclization E 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid D->E Oxidation

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Validation

Inter-Laboratory Validation of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Purity: A Comparative Guide

Executive Summary: The Metrological Challenge As a Senior Application Scientist, I frequently encounter downstream experimental failures traced back to the compromised purity of starting materials. 6-Methyl-3,4-dihydro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metrological Challenge

As a Senior Application Scientist, I frequently encounter downstream experimental failures traced back to the compromised purity of starting materials. 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 72914-12-6), also known as 6-methylchroman-2-carboxylic acid, is a critical chiral building block and intermediate in pharmaceutical synthesis[1]. It is typically synthesized via the hydrogenation of 6-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid over a palladium-on-carbon catalyst[2].

Historically, laboratories have relied on a single vendor's Certificate of Analysis (CoA) based on area-percent High-Performance Liquid Chromatography (HPLC-UV). However, this introduces systemic errors. Area-percent HPLC assumes all impurities possess identical UV response factors to the main analyte—a mathematically flawed assumption. To establish true metrological traceability, we must cross-validate standard commercial lots against high-purity reference materials using orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance[3].

This guide details a rigorous inter-laboratory validation comparing a High-Purity Reference Grade against a Standard Commercial Grade , providing a self-validating framework for drug development professionals.

The Causality Behind the Analytical Strategy

Why do we abandon simple HPLC-UV for inter-laboratory validation?

  • The UV Blind Spot: Structurally similar synthetic byproducts or aliphatic impurities often lack sufficient UV chromophores. Relying solely on UV detection at 254 nm creates a blind spot, leading to an overestimation of purity.

  • The Power of qNMR: We employ 1H-qNMR because it is a primary ratio method. The NMR peak area is strictly proportional to the number of resonant nuclei[3]. This allows for direct purity determination against a certified internal standard, completely independent of the analyte's chromophore or the need for an identical reference standard[4].

  • Mass Balance Synergy: By combining qNMR with an orthogonal Mass Balance approach (100% minus the sum of LC-MS impurities, water via Karl Fischer, and residual solvents via GC), we create a self-validating system where the two independent methods must mathematically converge[5].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols were executed across three independent ISO/IEC 17025 accredited laboratories.

Protocol A: 1H-qNMR Purity Determination (ISO 24583 Aligned)

Causality Focus: Magnetization Recovery

  • Sample Preparation: Accurately weigh ~20 mg of the 6-Methylchroman-2-carboxylic acid candidate and ~10 mg of a NIST-traceable internal standard (IS) (e.g., Maleic acid) using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO- d6​ (100% isotopic purity) containing 0.01% TMS. Vortex until complete dissolution.

  • Acquisition Parameters (Critical Step): Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified signals (typically D1 > 60s). Why? Incomplete T1 relaxation leads to signal saturation and underestimation of purity. A 5×T1 delay ensures >99.3% magnetization recovery, a non-negotiable parameter for metrological traceability.

  • Quantification: Integrate the distinct aromatic protons of the chroman ring (e.g., H-5 or H-7) against the internal standard signal. Calculate mass fraction purity using the established qNMR molar ratio equation.

Protocol B: Orthogonal Mass Balance (HPLC-UV/MS)

Causality Focus: Comprehensive Elution

  • Chromatography: Utilize a superficially porous C18 column (2.7 µm, 150 x 4.6 mm) to maximize theoretical plates and resolution.

  • Mobile Phase: Phase A: 0.1% Formic acid in water; Phase B: Acetonitrile. Run a gradient from 10% B to 90% B over 20 minutes. Why? The steep gradient ensures the elution of both highly polar degradants and non-polar unreacted starting materials.

  • Dual Detection: Couple UV detection (254 nm / 280 nm) with ESI-MS (positive/negative switching). The MS detector identifies non-UV absorbing impurities, ensuring the mass balance equation is sound.

  • Volatiles Assessment: Perform Karl Fischer (KF) titration for water content and Headspace GC for residual extraction solvents (e.g., methylene chloride or ether used during synthesis)[2].

Inter-Laboratory Validation Data

Two distinct lots of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid were distributed to three independent laboratories.

  • Lot A: High-Purity Reference Grade (Optimized via preparative chromatography)

  • Lot B: Standard Commercial Grade (Standard bench-grade chemical)

Table 1: Inter-Laboratory Purity Results (% Mass Fraction ± Expanded Uncertainty, k=2)
Analytical MethodologyLabHigh-Purity Reference Grade (Lot A)Standard Commercial Grade (Lot B)
HPLC-UV (Area % Only) Lab 199.8% ± 0.1%98.2% ± 0.3%
Mass Balance (LC-MS + KF + GC) Lab 199.5% ± 0.2%96.1% ± 0.5%
1H-qNMR (Internal Standard) Lab 299.6% ± 0.2%95.8% ± 0.4%
Orthogonal LC-MS/MS Lab 399.5% ± 0.2%95.5% ± 0.6%
Consensus Absolute Purity All 99.5% ± 0.2% 95.8% ± 0.5%

Data Insight: The Standard Commercial Grade (Lot B) demonstrates a classic analytical trap. While basic HPLC-UV suggests a purity of 98.2%, orthogonal qNMR and Mass Balance reveal the true absolute purity is only 95.8%. This 2.4% discrepancy is driven by "dark matter"—residual inorganic salts and non-UV absorbing aliphatic impurities that standard vendor CoAs miss. Conversely, the High-Purity Reference Grade (Lot A) shows tight convergence across all methods, validating its use in sensitive assays.

Workflow Visualization

The following diagram illustrates the self-validating inter-laboratory workflow utilized to assign absolute purity.

G cluster_labs Independent Inter-Laboratory Validation A 6-Methylchroman-2-carboxylic acid Candidate Material B Lab 1: Mass Balance (HPLC-UV / KF / TGA) A->B C Lab 2: 1H-qNMR (Internal Standard Method) A->C D Lab 3: Orthogonal LC-MS/MS (Impurity Profiling) A->D E Data Synthesis & Statistical ANOVA B->E C->E D->E F Certified Reference Material (CRM) Absolute Purity Assigned E->F

Figure 1: Inter-laboratory validation workflow for absolute purity determination.

Conclusion & Recommendations

For researchers and drug development professionals utilizing 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, trusting a standard HPLC-UV area-percent CoA is a liability. The inter-laboratory data clearly demonstrates that standard commercial grades can harbor up to 4.2% of undetected impurities.

Recommendation: Always source High-Purity Reference Grades that have been validated via orthogonal techniques (qNMR and Mass Balance). If synthesizing in-house, implement the ISO 24583 aligned 1H-qNMR protocol described above to ensure metrological traceability and prevent downstream assay failure.

References

  • NextSDS. "6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - Chemical Substance Information." 1

  • PrepChem. "Synthesis of 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid." 2

  • Encyclopedia MDPI. "QNMR for Reference Material Preparation." 3

  • JEOL. "Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability." 4

  • ResearchGate. "Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester." (Methodological framework for MB and qNMR validation). 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and d...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS No. 72914-12-6). The following protocols are designed to ensure a safe laboratory environment and procedural integrity.

Understanding the Hazard Profile

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is classified with several hazards that necessitate careful handling to minimize exposure risks.[1] The known classifications for this compound are summarized below.

Hazard ClassificationCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332
Skin IrritationSkin Irrit. 2WarningH315
Eye IrritationEye Irrit. 2AWarningH319
Specific target organ toxicity — single exposureSTOT SE 3WarningH336

These classifications indicate that the compound can be harmful if swallowed, inhaled, or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation or drowsiness and dizziness.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation and potential systemic toxicity.[2][5]
Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[2][5]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for minimizing risks. The following workflow provides a procedural framework for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Verify fume hood is operational and work area is clean ppe Don all required PPE prep_area->ppe materials Assemble all necessary equipment and reagents ppe->materials handle Conduct all manipulations within the fume hood materials->handle transfer Use appropriate tools for transfer handle->transfer contain Keep containers tightly closed when not in use transfer->contain clean Clean and decontaminate work area and equipment contain->clean dispose Dispose of waste in approved hazardous waste containers clean->dispose remove_ppe Remove PPE correctly to avoid cross-contamination dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Preparation
  • Area Verification: Before beginning any work, ensure that the designated chemical fume hood is functioning correctly and the work area is clean and uncluttered.[5] Verify the accessibility of an eyewash station and safety shower.[5]

  • PPE: Don all personal protective equipment as specified in the table above.

  • Materials Assembly: Gather all necessary equipment, such as spatulas, weighing paper, and reaction vessels, to avoid leaving the designated handling area mid-procedure.

Handling
  • Controlled Environment: All weighing and transfer of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[5]

  • Prudent Practices: Avoid direct contact with the skin, eyes, and clothing.[5] Use appropriate tools for transferring the solid material to prevent dispersal. Keep containers of the compound tightly closed when not in use.[3][5]

  • Spill Management: In the event of a spill, follow established laboratory procedures for chemical cleanup. Use absorbent materials and decontaminate the area thoroughly.

Post-Handling
  • Decontamination: Thoroughly clean the work area and any reusable equipment.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by a lab coat and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Waste containing 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Dispose of the compound and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[4]

  • Regulatory Adherence: All waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[4][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.
Inhalation Move to fresh air.[2][4] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[4] Seek immediate medical attention.

This guide is intended to provide a framework for the safe handling of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) for any chemical they handle. Your safety is paramount.

References

  • NextSDS. (n.d.). 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

Sources

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